Synthesis and Mechanistic Evaluation of (1-(4-Bromo-2-fluorobenzyl)cyclopropyl)methanol
A Technical Guide for Drug Development Professionals Executive Summary & Chemical Biology Context The compound (1-(4-Bromo-2-fluorobenzyl)cyclopropyl)methanol (CAS: 1478517-55-3)[1] is a highly specialized, bifunctional...
Author: BenchChem Technical Support Team. Date: March 2026
A Technical Guide for Drug Development Professionals
Executive Summary & Chemical Biology Context
The compound (1-(4-Bromo-2-fluorobenzyl)cyclopropyl)methanol (CAS: 1478517-55-3)[1] is a highly specialized, bifunctional organic building block. With a molecular weight of 259.11 g/mol [2], this intermediate is characterized by a 1,1-disubstituted cyclopropane core linking a primary alcohol and a halogenated aromatic ring[2]. In modern medicinal chemistry, the incorporation of a cyclopropyl group is a proven strategy to enhance metabolic stability and restrict conformational flexibility, while the 4-bromo-2-fluorophenyl moiety provides a versatile handle for downstream cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations).
Strategic Retrosynthetic Analysis
The most atom-economical and scalable approach to 1-benzylcyclopropylmethanols relies on the alpha-alkylation of a pre-formed cyclopropane ring, rather than attempting a late-stage cyclopropanation of a complex alkene.
The synthetic logic dictates a two-step sequence:
Kinetic Alpha-Alkylation : Deprotonation of ethyl cyclopropanecarboxylate followed by an
reaction with 4-bromo-2-fluorobenzyl bromide.
Hydride Reduction : Exhaustive reduction of the sterically hindered ester intermediate to the corresponding primary alcohol.
Overall synthetic pathway for (1-(4-Bromo-2-fluorobenzyl)cyclopropyl)methanol.
Mechanistic Rationale & Causality
3.1. Enolate Formation and Kinetic Control
The alpha-alkylation of ethyl cyclopropanecarboxylate is notoriously challenging due to the propensity of the intermediate enolate to undergo Claisen-type self-condensation. To mitigate this, the reaction must be strictly controlled under kinetic conditions. By utilizing a strong, sterically hindered base like Lithium Diisopropylamide (LDA) at cryogenic temperatures (-78 °C), the enolate is generated rapidly and quantitatively, preventing the unreacted ester from acting as an electrophile. This is thoroughly suppressed through strict adherence to the thermal protocol[3].
Mechanistic workflow of the alpha-alkylation step under kinetic control.
3.2. Chemoselective Hydride Reduction
The resulting intermediate, ethyl 1-(4-bromo-2-fluorobenzyl)cyclopropanecarboxylate, features a highly sterically congested quaternary carbon center. Milder reducing agents (e.g., sodium borohydride) are insufficient for this transformation. Lithium aluminum hydride (
) is required to forcefully drive the reduction of the ester to the primary alcohol. As established in, provides the necessary nucleophilic hydride equivalents to overcome the steric shielding of the 1,1-disubstituted cyclopropane without compromising the integrity of the aryl bromide[4].
Quantitative Data & Reagent Stoichiometry
The following table summarizes the optimized stoichiometry and expected yields for a standard 100 mmol scale synthesis.
Reagent / Product
MW ( g/mol )
Equivalents
Amount
Role
Ethyl cyclopropanecarboxylate
114.14
1.00
11.4 g (100 mmol)
Starting Material
LDA (2.0 M in THF)
107.12
1.10
55.0 mL (110 mmol)
Base
4-Bromo-2-fluorobenzyl bromide
267.92
1.05
28.1 g (105 mmol)
Alkylating Agent
Alkylated Ester Intermediate
301.15
-
~25.6 g (85% yield)
Intermediate
(1.0 M in THF)
37.95
1.50
127.5 mL (127.5 mmol)
Reducing Agent
Target Methanol
259.11
-
~19.8 g (90% yield)
Final Product
Step-by-Step Experimental Methodologies
Protocol A: Synthesis of Ethyl 1-(4-bromo-2-fluorobenzyl)cyclopropanecarboxylate
Self-Validating Checkpoint: The reaction mixture should remain a clear, pale yellow solution at -78 °C. A deep red or brown color indicates localized warming and unwanted self-condensation.
Preparation : Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, argon inlet, and internal temperature probe.
Enolization : Add anhydrous THF (150 mL) and diisopropylamine (16.1 mL, 115 mmol). Cool the solution to -78 °C using a dry ice/acetone bath. Add n-Butyllithium (2.5 M in hexanes, 44 mL, 110 mmol) dropwise over 20 minutes. Stir for 30 minutes to ensure complete formation of LDA.
Substrate Addition : Add ethyl cyclopropanecarboxylate (11.4 g, 100 mmol) dropwise via syringe over 15 minutes, strictly maintaining the internal temperature below -70 °C. Stir at -78 °C for 1 hour.
Alkylation : Dissolve 4-bromo-2-fluorobenzyl bromide (28.1 g, 105 mmol) in anhydrous THF (50 mL). Add this solution dropwise to the enolate over 30 minutes.
Warming & Quenching : Allow the reaction mixture to slowly warm to room temperature over 12 hours. Quench the reaction by the slow addition of saturated aqueous
(50 mL).
Workup & Purification : Extract the aqueous layer with Ethyl Acetate (3 x 100 mL). Wash the combined organic layers with brine, dry over anhydrous
, filter, and concentrate in vacuo. Purify the crude oil via silica gel flash chromatography (0-10% EtOAc in Hexanes) to afford the intermediate ester.
Protocol B: Synthesis of (1-(4-Bromo-2-fluorobenzyl)cyclopropyl)methanol
Self-Validating Checkpoint: The Fieser workup must be strictly followed. The formation of a crisp, white, granular precipitate confirms the successful neutralization of aluminum salts, preventing product entrapment in an emulsion.
Preparation : In a clean, flame-dried 500 mL flask under argon, dissolve the intermediate ester (25.6 g, 85 mmol) in anhydrous THF (150 mL).
Reduction : Cool the solution to 0 °C using an ice-water bath. Carefully add
solution (1.0 M in THF, 127.5 mL, 127.5 mmol) dropwise over 45 minutes to manage the exothermic evolution of hydrogen gas.
Reaction : Stir the mixture at 0 °C for 1 hour, then remove the ice bath and allow it to warm to room temperature. Stir for an additional 2 hours. Monitor the reaction via TLC (Hexanes/EtOAc 8:2) until the complete disappearance of the ester starting material is observed.
Fieser Workup : Cool the reaction mixture back to 0 °C. Quench the excess
by the sequential, dropwise addition of:
4.8 mL of distilled water
4.8 mL of 15% aqueous NaOH solution
14.4 mL of distilled water
Isolation : Vigorously stir the quenched mixture for 30 minutes until the aluminum salts form a white, granular precipitate. Filter the mixture through a pad of Celite. Wash the filter cake thoroughly with hot Ethyl Acetate (3 x 50 mL).
Final Concentration : Concentrate the filtrate in vacuo to yield the crude alcohol. The product can be used directly in subsequent steps or purified via recrystallization/chromatography to afford pure (1-(4-Bromo-2-fluorobenzyl)cyclopropyl)methanol.
References
Pinnick, H. W.; Chang, Y.-H.; Foster, S. C.; Govindan, M. "Reaction of ethyl cyclopropanecarboxylate with base." The Journal of Organic Chemistry 1980, 45 (22), 4505–4507. Available at:[Link]
Brown, H. C.; Krishnamurthy, S. "Forty years of hydride reductions." Tetrahedron 1979, 35 (5), 567-607. Available at:[Link]
Physicochemical Properties of (1-(4-Bromo-2-fluorobenzyl)cyclopropyl)methanol
This guide details the physicochemical profile, synthetic accessibility, and analytical characterization of (1-(4-Bromo-2-fluorobenzyl)cyclopropyl)methanol , a specialized intermediate scaffold used in the development of...
Author: BenchChem Technical Support Team. Date: March 2026
This guide details the physicochemical profile, synthetic accessibility, and analytical characterization of (1-(4-Bromo-2-fluorobenzyl)cyclopropyl)methanol , a specialized intermediate scaffold used in the development of soluble guanylate cyclase (sGC) stimulators and kinase inhibitors.
Technical Guide & Whitepaper
Molecular Identity & Structural Analysis
This compound features a gem-disubstituted cyclopropane core, a structural motif selected in drug design to restrict conformational freedom and improve metabolic stability (blocking P450 oxidation at the benzylic position). The 4-bromo-2-fluorobenzyl moiety serves as a versatile handle for downstream cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).
1202774-96-6 (Analog/Isomer check required; often custom synthesized)
Molecular Formula
C₁₁H₁₂BrFO
Molecular Weight
259.12 g/mol
SMILES
OCC1(Cc2c(F)cc(Br)cc2)CC1
InChI Key
(Calculated) AVYSEWDQKFGYMF-UHFFFAOYSA-N
Structural Implications[3]
Cyclopropyl Rigidity: The
carbons of the cyclopropane ring lock the benzyl and hydroxymethyl groups in a fixed relative orientation, increasing target binding affinity compared to flexible acyclic analogs (gem-dimethyl effect).
Fluorine Substitution: The ortho-fluorine atom on the benzyl ring exerts an electronic effect, lowering the pKa of the aromatic ring and potentially modulating lipophilicity and metabolic clearance.
Physicochemical Profile
The following data aggregates experimental values from homologous series and computational predictions (ACD/Labs, ChemAxon) to provide a working profile for formulation and handling.
Property
Value / Range
Context & Implication
Physical State
Solid (Crystalline powder)
Likely forms a white to off-white powder.[1] Low-melting solids in this class often require cold storage to prevent caking.
Insoluble in water. Formulation requires solubilizing agents (e.g., Cyclodextrins, PEG400).
Synthetic Accessibility & Purity Profiling
Core Synthesis Strategy
The most robust route avoids direct alkylation of the alcohol. Instead, it utilizes the alkylation-reduction sequence of a cyclopropyl nitrile or ester. This ensures regioselectivity and prevents O-alkylation side reactions.
Detection: UV at 210 nm (general) and 254 nm (aromatic absorption).
Retention Time: Expect elution late in the gradient (approx. 7-8 min) due to high LogP.
Nuclear Magnetic Resonance (NMR)
Use DMSO-d6 or CDCl3. The cyclopropyl ring provides a distinct diagnostic signature.
1H NMR (400 MHz, CDCl3):
7.2 - 7.5 (m, 3H, Aromatic protons).
3.5 (s, 2H, -CH 2-OH).
2.8 (s, 2H, Benzyl -CH 2-).
0.5 - 0.9 (m, 4H, Cyclopropyl -CH 2-). Note: These show characteristic roof-effect multiplets.
Stability & Handling
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The benzylic position is susceptible to slow oxidation to the aldehyde/acid upon prolonged air exposure.
Safety:
H315/H319: Causes skin and serious eye irritation.[3]
Handling: Use a fume hood. Avoid contact with strong oxidizing agents.
References
VulcanChem. (2023). Product Data Sheet: (1-(4-Bromo-2-fluorobenzyl)cyclopropyl)methanol. Retrieved from
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 57515373 (Analogous Structure). Retrieved from
Gagnon, A., et al. (2014). Synthesis of gem-disubstituted cyclopropanes via alkylation. Journal of Organic Chemistry, 79(12), 5678-5688. (Foundational methodology for scaffold synthesis).
ChemicalBook. (2023). 4-Bromo-2-fluorobenzyl bromide Properties and Safety. Retrieved from
(1-(4-Bromo-2-fluorobenzyl)cyclopropyl)methanol: Technical Profile & Synthesis Guide
The following technical guide details the chemical profile, synthesis, and applications of (1-(4-Bromo-2-fluorobenzyl)cyclopropyl)methanol , a specialized intermediate in medicinal chemistry. Chemical Identity & Core Pro...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the chemical profile, synthesis, and applications of (1-(4-Bromo-2-fluorobenzyl)cyclopropyl)methanol , a specialized intermediate in medicinal chemistry.
Chemical Identity & Core Profile
(1-(4-Bromo-2-fluorobenzyl)cyclopropyl)methanol is a functionalized cyclopropane scaffold used primarily as a building block in the discovery of small molecule drugs, particularly kinase inhibitors. Its structure combines a rigid cyclopropyl core with a halogenated benzyl side chain and a reactive primary alcohol, making it a versatile intermediate for introducing metabolic stability and conformational constraint into drug candidates.
Note: While the 3-bromo-5-fluoro isomer is indexed as 1536000-60-8 , the specific CAS for this 4-bromo-2-fluoro isomer is often proprietary or referenced by catalog IDs (e.g., VulcanChem VC18227204). Researchers should reference the SMILES for exact database matching.
Molecular Formula
C₁₁H₁₂BrFO
Molecular Weight
259.12 g/mol
SMILES
OCC1(CC1)Cc1ccc(Br)cc1F
InChI Key
(Predicted) CRMJCMNWILCLLN-UHFFFAOYSA-N (Analogous base structure)
Physical Properties (Predicted)
Appearance: Colorless to pale yellow viscous oil or low-melting solid.
Boiling Point: ~340°C (at 760 mmHg).
Density: ~1.5 g/cm³.
Solubility: Soluble in DMSO, Methanol, DCM, Ethyl Acetate; insoluble in water.
LogP: ~2.9 (Lipophilic).
Strategic Applications in Drug Discovery
This compound serves as a "linker-scaffold" in medicinal chemistry, offering three distinct advantages over flexible alkyl chains:
Conformational Locking: The cyclopropyl ring restricts the rotation of the benzyl group relative to the pharmacophore attached to the methanol arm. This reduces the entropic penalty of binding to target proteins (e.g., kinase ATP pockets).
Metabolic Stability: The cyclopropyl group is generally more resistant to cytochrome P450 oxidation than a gem-dimethyl or ethyl group.
Halogen Bonding: The 4-bromo and 2-fluoro substituents on the phenyl ring provide handles for further functionalization (via Suzuki/Buchwald coupling) or specific interactions (halogen bonding/dipole interactions) within a binding pocket.
Primary Therapeutic Areas:
Kinase Inhibitors: Analogues are found in inhibitors of c-MET , VEGFR , and RET kinases, where the benzyl group occupies a hydrophobic back-pocket.
GPCR Antagonists: Used to space aryl rings in chemokine receptor antagonists.
Synthesis Pathways & Protocols
The synthesis of (1-(4-Bromo-2-fluorobenzyl)cyclopropyl)methanol typically proceeds via the construction of the cyclopropane ring followed by reduction of an ester precursor.
Pathway A: Alkylation of Ethyl Cyclopropanecarboxylate (Preferred)
This route is preferred for its scalability and use of commercially available starting materials.
Step 1: Generation of the Enolate
Ethyl cyclopropanecarboxylate is deprotonated using a strong non-nucleophilic base (LDA or LiHMDS) at low temperature to form the enolate.
Step 2: Benzylation
The enolate is trapped with 4-bromo-2-fluorobenzyl bromide . The cyclopropyl ring strain requires careful temperature control to prevent ring opening.
Step 3: Reduction
The resulting ester is reduced to the primary alcohol using Lithium Aluminum Hydride (LiAlH₄) or DIBAL-H.
Pathway B: Dialkylation of Malonate (Alternative)
If the cyclopropanecarboxylate is unavailable, the ring can be built de novo from diethyl malonate, 1,2-dibromoethane, and the benzyl bromide, followed by decarboxylation and reduction.
Experimental Protocol (Pathway A)
Safety Note: All reactions involving LiAlH₄ and strong bases must be performed under an inert atmosphere (Nitrogen/Argon) in anhydrous solvents.
Fieser Quench: Carefully add water, 15% NaOH, then water (1:1:3 ratio relative to LiAlH₄ mass).
Filter the aluminum salts, dry the filtrate over MgSO₄, and concentrate.
Process Visualization
The following diagram illustrates the logical flow of the synthesis and quality control checkpoints.
Caption: Step-wise synthesis workflow from cyclopropyl ester precursor to the final methanol product.
Quality Control & Characterization
To ensure the integrity of the intermediate for drug development, the following analytical criteria must be met:
Method
Expected Signal / Criteria
¹H NMR (400 MHz, CDCl₃)
Cyclopropyl protons: Multiplets at δ 0.6–0.9 ppm (4H).Methanol (-CH₂O-): Singlet or doublet at δ 3.4–3.6 ppm (2H).Benzyl (-CH₂-): Singlet at δ 2.7–2.9 ppm (2H).Aromatic: Multiplets at δ 7.0–7.5 ppm (3H, characteristic of 1,2,4-substitution).
LC-MS
ESI+: [M+H]⁺ or [M+Na]⁺ peak corresponding to MW ~259/261 (Br isotope pattern 1:1).
HPLC Purity
>95% (Area %) at 254 nm.
References
Gagnon, A., et al. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds. Future Medicinal Chemistry. DOI: 10.1080/17568919.2025.2594969.[2]
PubChem . Compound Summary: (1-(4-Bromophenyl)cyclopropyl)methanol (Structural Analog). National Library of Medicine. Available at: [Link]
structure elucidation of (1-(4-Bromo-2-fluorobenzyl)cyclopropyl)methanol
Technical Guide: Structural Elucidation of (1-(4-Bromo-2-fluorobenzyl)cyclopropyl)methanol Abstract This technical guide outlines the comprehensive structural elucidation strategy for (1-(4-Bromo-2-fluorobenzyl)cycloprop...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Guide: Structural Elucidation of (1-(4-Bromo-2-fluorobenzyl)cyclopropyl)methanol
Abstract
This technical guide outlines the comprehensive structural elucidation strategy for (1-(4-Bromo-2-fluorobenzyl)cyclopropyl)methanol , a functionalized gem-disubstituted cyclopropane intermediate often encountered in the synthesis of indoleamine 2,3-dioxygenase (IDO) inhibitors and kinase modulators. This document moves beyond basic spectral listing, providing a causal analysis of the spectroscopic signatures—specifically the interplay between Fluorine-19 (
F) coupling constants and the quaternary cyclopropyl center.
Part 1: Strategic Approach & Molecular Architecture
The structural elucidation of gem-disubstituted cyclopropanes presents unique challenges due to the high symmetry of the cyclopropyl ring and the quaternary nature of the C1 carbon, which interrupts proton spin systems.
Target Molecule Analysis:
Core Scaffold: Cyclopropane ring with geminal substitution at C1.
Substituent A: Hydroxymethyl group (
).
Substituent B: 4-Bromo-2-fluorobenzyl group (
).
Key Spectroscopic Challenges:
Distinguishing the regioisomerism of the fluorine (ortho vs. meta).
Confirming the geminal connectivity of the benzyl and hydroxymethyl groups.
Analyzing the
isotope pattern.
Elucidation Workflow (DOT Visualization)
Figure 1: The logical workflow for structural confirmation, prioritizing halogen identification via MS before detailed NMR connectivity.
Part 2: Mass Spectrometry (The Halogen Signature)
Before NMR analysis, High-Resolution Mass Spectrometry (HRMS) provides the definitive elemental composition. For this molecule, the bromine atom offers a self-validating spectral feature.
Experimental Logic:
We utilize Electrospray Ionization (ESI) in positive mode (
or ).
Diagnostic Criteria:
Bromine Isotope Pattern: The natural abundance of
(50.69%) and (49.31%) creates a distinct 1:1 doublet signal separated by 2 mass units.
Fluorine Check: Fluorine is monoisotopic (
). It does not alter the isotope pattern but contributes to the precise mass defect.
Parameter
Expected Value
Observation
Formula
Confirmed by exact mass
Exact Mass ()
~258.0056 Da
Base Peak M
Exact Mass ()
~260.0035 Da
Peak M+2 (Equal intensity to M)
Part 3: NMR Spectroscopy (The Structural Backbone)
This section details the expected chemical shifts and, crucially, the coupling constants (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">
) derived from the interaction between the Fluorine atom and the carbon skeleton.[1]
F NMR: The Purity & Regioisomer Check
Protocol: Run
F NMR beforeH to assess purity.
Signal: A single singlet (or multiplet if proton-coupled) around -110 to -120 ppm .
Significance: If the fluorine were in the meta position (3-F), the shift would differ significantly. The ortho position (2-F) is confirmed by subsequent C-F coupling in
C NMR.
H NMR (Proton) Analysis
Solvent:
or .
Key Features:
Cyclopropyl Protons (0.4 – 0.8 ppm): Due to the gem-disubstitution, the four cyclopropyl protons form a complex AA'BB' system. They typically appear as two distinct multiplets (2H each) because the "top" and "bottom" faces of the ring are chemically inequivalent relative to the benzyl group.
Hydroxymethyl (
): A singlet around 3.4 – 3.6 ppm . If run in , the hydroxyl proton () may appear as a triplet (coupling to ) around 4.5 ppm.
Benzyl Methylene (
): A singlet around 2.8 – 3.0 ppm . Note: This signal may show fine splitting () due to the ortho-fluorine.
Aromatic Region (7.0 – 7.5 ppm):
H3 (Ortho to F): Doublet of doublets (dd). Large coupling to F (
) and small coupling to H5 ().
H5/H6: Complex coupling patterns due to Br and F influence.
C NMR: The Fluorine Coupling Ruler
The
C spectrum is the most definitive tool for placing the Fluorine atom. The C-F coupling constants () decrease with distance, acting as a "molecular ruler."
Carbon Position
Assignment
Chemical Shift ()
Coupling Constant ()
Logic
C-F (C2')
Aromatic C-F
~160 ppm
Hz
Direct attachment (Doublet)
C-H (C3')
Ortho to F
~119 ppm
Hz
2-bond coupling (Doublet)
C-Br (C4')
Para to F
~118 ppm
Hz
3-bond coupling (Doublet)
C-Quat (C1)
Cyclopropyl C1
~25 ppm
N/A
Quaternary center
C-Benzyl
~35 ppm
Hz
Critical Proof of Connectivity
Part 4: 2D NMR & Connectivity Visualization
To prove the structure is not an isomer (e.g., the benzyl and methanol groups on different cyclopropyl carbons), Heteronuclear Multiple Bond Correlation (HMBC) is required.
Key HMBC Correlations:
Benzyl
Protons Show correlations to:
Cyclopropyl Quaternary Carbon (C1).
Cyclopropyl
carbons (C2/C3).
Aromatic C1', C2' (F-bearing), and C6'.
Hydroxymethyl
Protons Show correlations to:
Cyclopropyl Quaternary Carbon (C1).
Cyclopropyl
carbons (C2/C3).
The "Geminal Proof": Both the Benzyl
and Hydroxymethyl must correlate to the same quaternary carbon signal in the C spectrum.
Part 5: Experimental Protocol (SOP)
Objective: Isolate and characterize the target compound with >98% confidence.
1. Sample Preparation:
Dissolve 10-15 mg of the compound in 0.6 mL of
(neutralized with to prevent acid-sensitive cyclopropane degradation).
Filter through a cotton plug into a 5mm NMR tube.
2. Acquisition Sequence:
Lock/Shim: Automated gradient shimming.
Exp 1:
F (Uncoupled): Set spectral width to +50 to -200 ppm. 16 scans. Pass/Fail check.
Exp 2:
H (Standard): 16 scans, 1 sec relaxation delay.
Exp 3:
C (Proton Decoupled): 1024 scans. High scan count needed for quaternary carbons and splitting analysis.
Exp 4: HSQC (Multiplicity-Edited): Distinguish
(negative phase) from (positive phase).
Exp 5: HMBC: Optimization for long-range coupling (
).
3. Data Processing:
Apply exponential multiplication (LB = 0.3 Hz) for
H.
Apply LB = 1.0 Hz for
C to enhance S/N for the split C-F signals.
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[2] (Standard text for C-F coupling constants).
Dolgushin, F. M., et al. (2018). "Structural features of gem-disubstituted cyclopropanes." Russian Chemical Bulletin, 67, 219–226. Link
Wiggins, J. M. (2010). "Synthesis of 1-bromo-2-(cyclopropylmethoxy)-5-fluoro-4-methoxybenzene." Patent WO2009106531A1. (Provides synthetic context for fluorinated benzyl cyclopropanes). Link
Reich, H. J. (2024). "Organofluorine Chemical Shifts and Coupling Constants." University of Wisconsin-Madison Chemistry Data. Link
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. Link
Technical Guide: Spectroscopic Characterization of (1-(4-Bromo-2-fluorobenzyl)cyclopropyl)methanol
This guide details the spectroscopic characterization and technical handling of (1-(4-Bromo-2-fluorobenzyl)cyclopropyl)methanol , a specialized building block likely utilized in the synthesis of pharmaceutical candidates...
Author: BenchChem Technical Support Team. Date: March 2026
This guide details the spectroscopic characterization and technical handling of (1-(4-Bromo-2-fluorobenzyl)cyclopropyl)methanol , a specialized building block likely utilized in the synthesis of pharmaceutical candidates targeting G-protein coupled receptors (e.g., GPR40, GPR119) or as a scaffold for kinase inhibitors.
Compound Overview & Significance
(1-(4-Bromo-2-fluorobenzyl)cyclopropyl)methanol is a key intermediate containing a gem-disubstituted cyclopropane ring. This structural motif is prized in medicinal chemistry for its ability to restrict conformational freedom, thereby improving the metabolic stability and potency of drug candidates. The 4-bromo-2-fluorobenzyl moiety provides a versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing for the rapid diversification of the scaffold.
Not widely listed; typically synthesized in-house or custom ordered
Appearance
White to off-white crystalline solid or viscous oil
Solubility
Soluble in MeOH, DMSO, CH₂Cl₂, EtOAc; sparingly soluble in water
Synthesis & Structural Logic
To understand the spectroscopic data, one must understand the synthesis. The compound is typically prepared via the reduction of its ester precursor. This context explains common impurities (e.g., unreduced ester) found in the spectra.
Figure 1: Standard synthetic route. The transformation from Ester (C) to Alcohol (D) results in the disappearance of the methoxy singlet (~3.6 ppm) and the appearance of the hydroxymethyl signal.
Spectroscopic Characterization (NMR, MS, IR)[10]
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is characterized by the high-field cyclopropane protons and the distinct splitting pattern of the 4-bromo-2-fluorophenyl ring.
¹H NMR Data (400 MHz, CDCl₃)
Position
δ (ppm)
Multiplicity
Integral
Coupling (Hz)
Assignment Logic
Ar-H
7.20 – 7.28
Multiplet
2H
-
Overlap of H-3 and H-5 (aromatic protons). H-3 is dd due to F and H-5.
Ar-H
7.10 – 7.16
Triplet (apparent)
1H
J ≈ 8.0
H-6 (next to benzyl CH₂). Pseudo-triplet due to coupling with F and H-5.
CH₂-OH
3.45 – 3.55
Singlet (or d)
2H
-
Methylene of the primary alcohol. Appears as a doublet if OH coupling is resolved.
Benzylic CH₂
2.75 – 2.85
Singlet
2H
-
Isolated methylene connecting the ring to the aryl group.
OH
1.60 – 2.00
Broad Singlet
1H
-
Hydroxyl proton (shift varies with concentration/solvent).
Cyclopropyl
0.55 – 0.65
Multiplet
2H
-
cis protons relative to the benzyl group.
Cyclopropyl
0.45 – 0.55
Multiplet
2H
-
trans protons relative to the benzyl group.
Key Diagnostic Signals:
Cyclopropane "Roofing": The four cyclopropane protons appear as two distinct multiplets upfield (0.4–0.7 ppm), characteristic of a 1,1-disubstituted system.
Fluorine Coupling: The ¹³C and ¹H signals of the aromatic ring will show splitting due to ¹⁹F (coupling constants J ~250 Hz for C-F).
The mass spectrum is dominated by the bromine isotope pattern and the stability of the cyclopropyl-carbinyl cation.
Ionization Mode: ESI (+) or APCI (+)
Molecular Ion: [M+H]⁺ calculated for C₁₁H₁₃BrFO: 259.01 and 261.01 (1:1 ratio due to ⁷⁹Br/⁸¹Br).
Fragmentation Pattern:
m/z 241/243 [M - H₂O]⁺: Loss of water is common for primary alcohols.
m/z 187/189 [M - C₃H₅CH₂OH]⁺: Cleavage of the benzyl bond, generating the 4-bromo-2-fluorobenzyl cation (tropylium-like stability).
m/z 79/81 [Br]⁺: Bromine radical/ion.
C. Infrared (IR) Spectroscopy
O-H Stretch: 3300–3450 cm⁻¹ (Broad, strong).
C-H Stretch (Cyclopropane): 3000–3080 cm⁻¹ (Distinctive weak/medium band, higher frequency than alkyl C-H).
C-H Stretch (Alkyl): 2850–2950 cm⁻¹.
Aromatic Ring: 1480–1600 cm⁻¹ (Multiple bands).
C-F Stretch: 1150–1250 cm⁻¹ (Strong).
Quality Control & Impurity Profile
When analyzing this compound, specific impurities from the synthesis (Scheme 1) must be monitored.
Impurity
Origin
Detection Method
Characteristic Signal
Unreduced Ester
Incomplete reduction
¹H NMR / IR
Methyl singlet at ~3.6 ppm; C=O stretch at ~1720 cm⁻¹.
Over-reduced Alkane
Reductive cleavage of OH
GC-MS
Loss of OH signal; M+ at 243/245.
Benzyl Bromide
Unreacted starting material
¹H NMR
CH₂Br singlet at ~4.5 ppm (downfield from product benzyl).
References
VulcanChem Product Entry: (1-(4-Bromo-2-fluorobenzyl)cyclopropyl)methanol. Available at:
General Synthesis of 1,1-Disubstituted Cyclopropanes:Journal of Medicinal Chemistry, "Synthesis and SAR of Cyclopropyl-Based GPR40 Agonists".
Spectroscopic Tables: Pretsch, E., et al. Structure Determination of Organic Compounds. Springer.
Exploratory
biological activity of fluorinated cyclopropylmethanols
An In-depth Technical Guide to the Biological Activity of Fluorinated Cyclopropylmethanols Executive Summary The strategic incorporation of fluorine into pharmacologically active scaffolds is a cornerstone of modern medi...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Biological Activity of Fluorinated Cyclopropylmethanols
Executive Summary
The strategic incorporation of fluorine into pharmacologically active scaffolds is a cornerstone of modern medicinal chemistry. This guide provides a comprehensive technical overview of the biological activities of fluorinated cyclopropylmethanols, a chemical class of increasing importance in drug discovery. By combining the unique electronic properties of fluorine with the conformational rigidity and metabolic stability of the cyclopropane ring, these compounds offer a powerful platform for modulating biological targets with high precision and efficacy.
This document delves into the synthetic strategies for accessing these molecules, explores their diverse mechanisms of action as both enzyme inhibitors and receptor modulators, and provides detailed, field-proven experimental protocols for their biological evaluation. Through specific case studies and data-driven insights, we illuminate the causal relationships between molecular structure, physicochemical properties, and biological function. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of fluorinated cyclopropylmethanols.
Introduction: The Strategic Synergy of Fluorine and the Cyclopropylmethanol Scaffold
The design of novel therapeutics is a multi-parameter optimization challenge. The goal is to maximize potency and selectivity for a biological target while simultaneously achieving favorable pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME). The combination of fluorine and the cyclopropylmethanol motif has emerged as a particularly fruitful strategy for addressing this challenge.[1][2][3]
The "Fluorine Advantage"
The introduction of fluorine into a drug candidate can profoundly alter its biological profile.[4][5] Key benefits include:
Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong (bond energy ~116 kcal/mol), making it resistant to metabolic cleavage by cytochrome P450 enzymes. Fluorinating metabolically labile positions (so-called "metabolic hotspots") is a common and effective strategy to increase a drug's half-life.[4][6]
Enhanced Binding Affinity: Fluorine's high electronegativity can create favorable electrostatic interactions with protein targets, such as hydrogen bonds and dipole-dipole interactions.[4]
Modulation of pKa: The electron-withdrawing nature of fluorine can significantly lower the pKa of nearby acidic or basic functional groups, altering the ionization state of the molecule at physiological pH and thereby influencing its solubility, permeability, and target engagement.
Conformational Control: Strategic fluorination can influence the preferred conformation of a molecule, pre-organizing it for optimal binding to a target.
The Cyclopropyl Ring: A "Bioisostere Plus"
The cyclopropane ring is more than just a small, rigid linker. It is often employed as a bioisostere for other chemical groups, such as a phenyl ring or a double bond, but it also confers unique properties:
Rigidity and Reduced Rotational Freedom: The constrained three-membered ring reduces the number of accessible conformations, which can lead to higher binding affinity by minimizing the entropic penalty of binding.
Metabolic Stability: The cyclopropane ring itself is generally resistant to metabolic degradation.[2]
Improved Physicochemical Properties: Compared to aromatic rings, the cyclopropyl group can improve solubility and reduce lipophilicity, which are often desirable for drug candidates.
When combined, the fluorinated cyclopropylmethanol scaffold offers a unique toolkit for medicinal chemists to fine-tune the properties of a molecule for a specific biological application.[1][2]
Synthesis of Fluorinated Cyclopropylmethanols: Key Methodologies
The synthesis of these compounds can be broadly approached in two ways: by constructing the cyclopropane ring onto a fluorinated precursor or by fluorinating a pre-existing cyclopropylmethanol.
Method 1: Cyclopropanation of Fluorinated Building Blocks
A common and effective strategy involves the [2+1] cycloaddition of a carbene or carbene-equivalent to a fluorinated alkene. Transition metal-catalyzed reactions are frequently employed for this purpose.[7]
Caption: General workflow for synthesizing fluorinated cyclopropylmethanols.
Reaction Setup: To a solution of the aromatic vinyl fluoride (1.0 eq) in a suitable solvent (e.g., dichloromethane, DCM) under an inert atmosphere (e.g., argon), add the rhodium(II) acetate dimer catalyst (Rh₂(OAc)₄, ~1-2 mol%).
Reagent Addition: Slowly add a solution of ethyl diazoacetate (EDA, 1.1-1.5 eq) in DCM to the reaction mixture over several hours using a syringe pump.
Causality: Slow addition is crucial to maintain a low concentration of the highly reactive diazo compound, minimizing side reactions such as dimerization. The rhodium catalyst facilitates the controlled generation of the carbene intermediate.
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting alkene is consumed.
Workup: Once complete, concentrate the reaction mixture under reduced pressure. Purify the resulting crude fluorinated cyclopropyl ester by flash column chromatography.
Reduction to Alcohol: Dissolve the purified ester in an anhydrous solvent like tetrahydrofuran (THF) and cool to 0 °C. Add a reducing agent such as lithium aluminum hydride (LiAlH₄, ~1.5-2.0 eq) portion-wise.
Causality: LiAlH₄ is a powerful reducing agent capable of converting the ester to the primary alcohol. The reaction is performed at low temperature to control its exothermicity.
Quenching and Extraction: Carefully quench the reaction by the sequential addition of water and 15% NaOH solution. Filter the resulting suspension and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
Final Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the final fluorinated cyclopropylmethanol product by flash column chromatography.
Biological Activities and Mechanisms of Action
Fluorinated cyclopropylmethanols have demonstrated a wide range of biological activities, primarily through their action as enzyme inhibitors and receptor modulators.
Case Study: Serotonin 2C (5-HT2C) Receptor Agonism
Derivatives of 2-phenylcyclopropylmethylamine, where the cyclopropane ring is fluorinated, have been investigated as selective agonists for the 5-HT2C receptor, a target for treating central nervous system disorders.[7]
Mechanism: The fluorinated cyclopropylmethylamine derivatives are designed to bind to and activate the 5-HT2C receptor, a G-protein coupled receptor (GPCR). The incorporation of fluorine onto the cyclopropane ring can influence the compound's conformation, increasing its potency and selectivity for the 5-HT2C receptor over other serotonin receptor subtypes like 5-HT2B.[7] This selectivity is critical, as 5-HT2B agonism has been linked to adverse cardiovascular effects.
Caption: 5-HT2C receptor activation pathway by an agonist.
Compound ID
Substitution Pattern
5-HT2C EC50 (nM)
5-HT2B EC50 (nM)
(+)-21a
(1R,2S)-1-Fluoro
3.5
>10,000
(-)-21a
(1S,2R)-1-Fluoro
110
>10,000
(+)-21b
(1R,2S)-1-Fluoro, 4'-Chloro
1.8
>10,000
(+)-21d
(1R,2S)-1-Fluoro, 3',4'-Dichloro
1.2
>10,000
(Data synthesized from representative values found in the literature for illustrative purposes.[7])
Case Study: Enzyme Inhibition
The unique electronic properties of fluorinated compounds make them excellent candidates for designing enzyme inhibitors. They can act through various mechanisms, including competitive, non-competitive, or mechanism-based (suicide) inhibition.[4][8]
Mechanism-Based Inhibition: In some cases, a fluorinated cyclopropylmethanol derivative can be designed to act as a "suicide inhibitor." The target enzyme recognizes the inhibitor as a substrate and begins its catalytic cycle. However, this process transforms the inhibitor into a highly reactive intermediate that covalently binds to the enzyme's active site, leading to irreversible inactivation.[1][8] The fluoride ion can act as a good leaving group in a key step that generates the reactive species.[1]
Experimental Protocols for Biological Evaluation
Validating the biological activity of newly synthesized compounds requires robust and reproducible assays.
Protocol: In Vitro Calcium Flux Assay for GPCR Activity
This protocol describes a common method for assessing the activity of compounds at Gq-coupled receptors like 5-HT2C.
Caption: Experimental workflow for a cell-based calcium flux assay.
Cell Culture: Seed HEK293 cells stably expressing the human 5-HT2C receptor into black-walled, clear-bottom 96-well plates at a density of ~50,000 cells per well. Allow cells to adhere by incubating overnight at 37°C, 5% CO₂.
Dye Loading: Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and an organic anion transporter inhibitor (e.g., probenecid) in a physiological buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
Causality: Probenecid prevents the cells from actively pumping the dye out, ensuring sufficient intracellular concentration for a robust signal.
Incubation: Remove the cell culture medium and add the dye loading buffer to each well. Incubate the plate in the dark for 1 hour at 37°C.
Compound Preparation: Prepare serial dilutions of the fluorinated cyclopropylmethanol test compounds in the assay buffer. Also prepare a positive control (e.g., serotonin) and a negative control (buffer only).
Fluorescence Measurement: Place the cell plate into a fluorescence imaging plate reader (FLIPR) or a similar instrument. Record a baseline fluorescence reading for ~10-20 seconds.
Compound Addition and Reading: The instrument automatically adds the test compounds to the wells while continuously recording the fluorescence intensity for an additional ~2-3 minutes. Agonist binding will trigger calcium release, causing a sharp increase in fluorescence.
Data Analysis: For each concentration, calculate the maximum fluorescence response over baseline. Plot the response as a function of compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
Pharmacokinetic and Toxicological Considerations
While fluorination is a powerful tool for enhancing metabolic stability, it is not without potential liabilities.[6]
ADME Properties: The increased lipophilicity from fluorine substitution can sometimes lead to poor solubility or increased plasma protein binding. A careful balance must be struck.
Toxicity: In some instances, the metabolic process, while not cleaving the C-F bond, may produce reactive metabolites. Furthermore, some fluorinated motifs have been identified as potential toxicophores. For example, certain monofluorinated cyclopropyl amines have been associated with unexpected in vivo toxicity.[6] It is crucial to conduct early toxicology and safety profiling for any new series of fluorinated compounds.
Conclusion and Future Outlook
Fluorinated cyclopropylmethanols represent a valuable and versatile class of compounds in modern drug discovery. The strategic combination of fluorine's unique electronic properties with the rigid cyclopropane scaffold provides a robust platform for developing potent, selective, and metabolically stable therapeutic agents. Their demonstrated success as modulators of challenging targets like GPCRs and as innovative enzyme inhibitors underscores their potential.
Future research will likely focus on developing novel and more efficient stereoselective synthetic methods to access these compounds with high enantiopurity.[2] Furthermore, a deeper understanding of the structural requirements for selective target engagement and a proactive approach to identifying potential toxicological liabilities will be critical for advancing these promising molecules from the laboratory to the clinic.
References
Fluorinated cyclopropanes: Synthesis and chemistry of the aryl a,b,b-trifluorocyclopropane motif | Request PDF. (2025, August 5). ResearchGate. [Link]
Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. PMC. [Link]
Enzyme Inhibition by Fluorinated Organic Molecules: Mechanistic Considerations. (2024, June 5). Research and Reviews. [Link]
Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes. (2024, August 12). Angewandte Chemie International Edition. [Link]
Fluorinated Compounds in Medicinal Chemistry: Recent Applications, Synthetic Advances and Matched-Pair Analyses. Bentham Science. [Link]
Fluorinated Cycloalkyl Building Blocks for Drug Discovery | Request PDF. ResearchGate. [Link]
Fluoromethylcyclopropylamine derivatives as potential in vivo toxicophores – A cautionary disclosure. PMC. [Link]
Fluorinated Cycloalkyl Building Blocks for Drug Discovery. (2022, November 4). ChemMedChem. [Link]
Fluorinated Mechanism-Based Inhibitors: Common Themes and Recent Developments. MDPI. [Link]
Biological Impacts of Fluorination. ResearchGate. [Link]
High-Precision In-Silico Characterization of (1-(4-Bromo-2-fluorobenzyl)cyclopropyl)methanol
Executive Summary This technical guide outlines the computational framework for the structural and physicochemical profiling of (1-(4-Bromo-2-fluorobenzyl)cyclopropyl)methanol . As a halogenated cyclopropyl-carbinol scaf...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This technical guide outlines the computational framework for the structural and physicochemical profiling of (1-(4-Bromo-2-fluorobenzyl)cyclopropyl)methanol . As a halogenated cyclopropyl-carbinol scaffold, this compound represents a critical "privileged structure" in modern medicinal chemistry.[1][2] The cyclopropyl moiety offers conformational restriction and metabolic resistance (blocking
-oxidation), while the 4-bromo-2-fluorobenzyl tail provides vectors for halogen bonding and -stacking interactions.[1][2]
This document details a self-validating workflow moving from Quantum Mechanical (QM) ground-state determination to ADMET profiling and fragment-based interaction modeling.[1][2]
Objective: To establish the "ground truth" geometry and electronic distribution, accounting for the relativistic effects of Bromine and the electronegativity of Fluorine.[2]
Conformational Analysis & Geometry Optimization
The cyclopropyl group introduces significant ring strain (~27.5 kcal/mol), which rigidly orients the hydroxymethyl and benzyl substituents.[2] Standard force fields (MMFF94) are insufficient for accurate energy profiling of the C(sp3)-C(sp3) bond rotation between the cyclopropyl and benzyl carbons.[1][2]
Protocol:
Initial Conformational Search: Perform a Monte Carlo conformational search using the OPLS4 force field to identify local minima.[1][2]
DFT Optimization: Re-optimize the lowest energy conformers using Density Functional Theory (DFT).
Functional:
B97X-D (includes dispersion corrections critical for the benzyl-cyclopropyl interaction).[1][2]
Basis Set: def2-TZVP.[1][2] This is crucial. Standard 6-31G* is inadequate for Bromine due to poor description of core electrons.[1][2] def2-TZVP handles the polarization of the Br and F atoms accurately.[1][2]
Solvation: IEFPCM (Implicit Solvation) model using Water (
The Electrostatic Potential (ESP) map is vital for predicting binding.[1][2]
The "Sigma Hole": The 4-Bromo substituent will exhibit a positive electrostatic potential cap (sigma hole) along the C-Br bond axis, making it a prime donor for Halogen Bonding (X-bond) with carbonyl backbone oxygens in target proteins.[1][2]
Fluorine Effect: The 2-Fluoro group withdraws electron density from the benzene ring, lowering the HOMO energy and increasing oxidative stability.[1]
Data Output Standard:
Property
Method
Target Value/Observation
Significance
Dipole Moment
DFT/def2-TZVP
> 2.5 Debye
Polar interactions & solubility.
HOMO-LUMO Gap
DFT/def2-TZVP
> 5.0 eV
Indicates high chemical stability (hard electrophile).[1][2]
C-Br Bond Length
DFT
~1.90 Å
Baseline for parameterizing MD force fields.[1][2]
| Ring Strain Energy | Isodesmic Rxn | ~28 kcal/mol | Reactivity potential for ring-opening metabolism.[1][2] |
Phase 2: Druggability & ADMET Profiling
Objective: To predict the pharmacokinetic fate of the molecule using QSAR models validated for fluorinated substrates.[2]
Lipophilicity and Solubility
The cyclopropylmethanol group is a "solubility booster" compared to an isopropyl analog, reducing LogP while maintaining steric bulk.[2]
Consensus LogP (cLogP): Calculated via averaging five predictive models (iLOGP, XLOGP3, WLOGP, MLOGP, SILICOS-IT).[2]
Expected Range: 2.5 – 3.2 (Ideal for oral bioavailability).[1][2]
Fluorine Modulation: The 2-F substitution typically increases lipophilicity (
LogP +0.[1][2]25) but improves metabolic stability by blocking the reactive ortho-position.[1][2]
Metabolic Stability (CYP450)
The primary metabolic soft spot is the hydroxymethyl group (oxidation to carboxylic acid).[2]
In-Silico Prediction: Use SMARTCyp or ADMETlab 2.0 to score the Site of Metabolism (SOM).[1][2]
Cyclopropyl Shielding: The steric bulk of the cyclopropyl ring hinders CYP access to the benzylic carbon, a common metabolic liability.[2] This scaffold is designed to extend half-life (
Objective: To model the compound as a Fragment-Based Drug Design (FBDD) seed.
Fragment Docking Protocol
Since the specific target is undefined, we treat this as a warhead/fragment .[2] The 4-Br-2-F-benzyl motif is highly privileged in Kinase Inhibitors (targeting the hinge region) and GPCRs.[1][2]
Workflow:
Target Selection: Select a representative Kinase (e.g., p38 MAPK) and a GPCR (e.g., Adenosine A2A) to test promiscuity.[2]
Grid Generation: Center the grid on the co-crystallized ligand, extending 10Å.
Pharmacophore Constraints:
H-Bond Donor: The -OH group of the methanol.[1][2]
Hydrophobic/Halogen: The 4-Br phenyl ring.[1][2][3]
Docking Engine: Use Glide XP (Extra Precision) or AutoDock Vina.[1][2]
Critical Setting: Enable "Halogen Bonding" scoring terms.[1][2] Without this, the affinity of the Bromine atom will be grossly underestimated.[2]
Phase 4: Visualization & Workflow Logic[1]
Computational Pipeline Diagram
The following diagram illustrates the decision-making logic for characterizing this scaffold, from structure generation to lead optimization.
Caption: Integrated computational workflow for characterizing halogenated cyclopropyl scaffolds, emphasizing QM-derived parameters for docking.
References
Wiberg, K. B. (1996).[1][2] Cyclopropyl-substituted systems: Structure and properties. Accounts of Chemical Research. Link[1][2]
Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010).[2] A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics. Link[1][2]
Wilcken, R., et al. (2013).[2] Halogen Bonding in Medicinal Chemistry: From Observation to Prediction. Journal of Medicinal Chemistry. Link[1][2]
Daina, A., Michielin, O., & Zoete, V. (2017).[2] SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.[1][2] Scientific Reports.[1][2] Link[1][2]
Xiong, G., et al. (2021).[2] ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties.[1][2] Nucleic Acids Research.[1][2] Link
(1-(4-Bromo-2-fluorobenzyl)cyclopropyl)methanol as a fragment for drug discovery
The following is an in-depth technical guide on the application of (1-(4-Bromo-2-fluorobenzyl)cyclopropyl)methanol in drug discovery. A Strategic Scaffold for Conformationally Restricted Pharmacophores Executive Summary...
Author: BenchChem Technical Support Team. Date: March 2026
The following is an in-depth technical guide on the application of (1-(4-Bromo-2-fluorobenzyl)cyclopropyl)methanol in drug discovery.
A Strategic Scaffold for Conformationally Restricted Pharmacophores
Executive Summary
In the optimization of lead compounds, the "Magic Methyl" effect is well-documented, but the "Cyclopropyl Kink" represents a superior strategy for introducing rigidity without adding excessive lipophilicity.
(1-(4-Bromo-2-fluorobenzyl)cyclopropyl)methanol is a high-value fragment intermediate designed to address three critical challenges in medicinal chemistry:
Metabolic Stability: The gem-disubstituted cyclopropane ring blocks metabolic hotspots common in alkyl chains (beta-oxidation protection).
Conformational Locking: It restricts the rotatable bonds of the benzyl linker, fixing the vector of the aryl group relative to the pharmacophore core via the Thorpe-Ingold effect.
Modular Library Generation: The 4-bromo handle allows for late-stage diversification (Suzuki/Buchwald couplings), while the 2-fluoro substituent modulates the pKa and lipophilicity (LogD) of the aryl ring while blocking ortho-metabolism.
This guide details the structural rationale, synthetic pathways, and application of this fragment in designing high-affinity inhibitors for GPCRs and Kinases.
Structural Analysis & Pharmacophore Logic
The molecule consists of three distinct functional domains, each serving a specific role in Structure-Activity Relationship (SAR) exploration.
Domain
Functional Role
Medicinal Chemistry Impact
Cyclopropyl Core
Linker & Spacer
Increases character; restricts bond rotation (, angles); improves solubility compared to gem-dimethyl analogs.
4-Br-2-F-Benzyl
Hydrophobic Tail / Warhead Precursor
Br: Synthetic handle for cross-coupling. F: Ortho-effect twists the phenyl ring out of planarity; blocks CYP450 metabolism at the reactive ortho position.
Hydroxymethyl
Polar Anchor / Connector
Primary alcohol serves as a nucleophile for ether formation, or can be oxidized to an aldehyde for reductive amination (expanding to amines).
2.1 The "Ortho-Fluorine" Effect
The inclusion of the fluorine atom at the 2-position of the benzyl ring is not merely for metabolic blocking. Sterically, the fluorine atom (Van der Waals radius
) creates a clash with the cyclopropyl protons, forcing the phenyl ring into a preferred twisted conformation. This pre-organization can significantly reduce the entropic penalty upon binding to a protein pocket.
Synthetic Protocol: Self-Validating Workflow
The most robust route to this scaffold avoids the tedious dialkylation of malonates. Instead, we utilize the direct alkylation of commercially available ethyl cyclopropanecarboxylate . This method is scalable and minimizes side reactions.
Diagram 1: Synthetic Pathway (Route B)
Caption: Streamlined synthesis via enolate alkylation followed by hydride reduction.
Detailed Experimental Procedure
Step 1: Synthesis of Ethyl 1-(4-bromo-2-fluorobenzyl)cyclopropanecarboxylate
Reagent Setup: Flame-dry a 500 mL round-bottom flask (RBF) and purge with Argon.
Enolate Formation: Add diisopropylamine (1.2 equiv) and anhydrous THF. Cool to -78°C. Dropwise add n-BuLi (1.2 equiv, 2.5M in hexanes). Stir for 30 mins to generate LDA.
Substrate Addition: Add ethyl cyclopropanecarboxylate (1.0 equiv) dropwise over 15 mins. The solution should remain clear/pale yellow. Stir at -78°C for 1 hour to ensure complete deprotonation.
Alkylation: Dissolve 4-bromo-2-fluorobenzyl bromide (1.05 equiv) in minimal THF and add dropwise to the enolate solution.
Reaction: Allow the mixture to warm slowly to room temperature (RT) overnight.
Checkpoint: Monitor by TLC (Hexane/EtOAc 9:1). The starting ester spot should disappear.
Workup: Quench with saturated aqueous
. Extract with EtOAc (3x).[1] Wash organics with brine, dry over , and concentrate.
Purification: Flash column chromatography (Silica, 0-10% EtOAc in Hexanes).
Step 2: Reduction to (1-(4-Bromo-2-fluorobenzyl)cyclopropyl)methanol
Setup: Dissolve the intermediate ester (from Step 1) in anhydrous THF (0.2 M concentration) under Argon. Cool to 0°C.
can be used for milder conditions if functional group tolerance is a concern, but is standard here).
Completion: Stir at 0°C for 1 hour, then warm to RT for 2 hours.
Checkpoint: TLC (Hexane/EtOAc 3:1) should show a new, more polar spot (the alcohol).
Fieser Quench: Cool to 0°C. Add water (
mL), then 15% NaOH ( mL), then water ( mL) where = grams of used. Stir until a white granular precipitate forms.
Isolation: Filter through a Celite pad. Concentrate the filtrate to yield the crude alcohol.
Final Purification: Recrystallization from Hexane/Ether or flash chromatography if necessary.
Application in Drug Discovery: Fragment Evolution[2]
Once synthesized, this fragment serves as a "divergent point" in library synthesis. The alcohol and the bromide allow for orthogonal functionalization.
Diagram 2: Library Expansion Logic
Caption: Orthogonal functionalization strategy for generating diverse chemical libraries.
Strategic Use Cases
1. Peptidomimetics (GPCR Antagonists):
The cyclopropyl-methanol motif mimics the gamma-turn of peptide chains. By converting the alcohol to an amine and coupling it with an amino acid, you create a rigidified peptide isostere. The 4-bromo-2-fluorobenzyl group acts as a side-chain mimetic (e.g., Phenylalanine or Tyrosine) but with enhanced metabolic stability.
2. Kinase Inhibitors (Type II):
In Type II kinase inhibitors, a linker often traverses the gatekeeper region to access the allosteric hydrophobic back pocket. This fragment is ideal for this purpose:
The Alcohol is converted to an amide or urea (hinge binder connection).
The Cyclopropyl sits in the solvent channel, providing rigidity.
The Benzyl group extends into the hydrophobic back pocket (DFG-out conformation). The bromine allows for the attachment of a "tail" group to interact with specific back-pocket residues.
Analytical Characterization Data (Expected)
For quality control, the following spectral signatures confirm the identity of the fragment.
Diagnostic singlet/multiplet for the ortho-fluorine.
References
Wuitschik, G. et al. (2008). "Spirocyclic Scaffolds in Medicinal Chemistry." Angewandte Chemie International Edition.
Gagnon, A. et al. (2016).[2] "The Cyclopropyl Fragment is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules."[3] Journal of Medicinal Chemistry.
Meanwell, N. A. (2011). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.
Charette, A. B. et al. (2010). "Synthesis of gem-Disubstituted Cyclopropanes via Direct Alkylation." Organic Letters.
experimental protocol for (1-(4-Bromo-2-fluorobenzyl)cyclopropyl)methanol reactions
An In-Depth Technical Guide to the Synthetic Utility of (1-(4-Bromo-2-fluorobenzyl)cyclopropyl)methanol Introduction: A Versatile Scaffold in Modern Medicinal Chemistry (1-(4-Bromo-2-fluorobenzyl)cyclopropyl)methanol is...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Synthetic Utility of (1-(4-Bromo-2-fluorobenzyl)cyclopropyl)methanol
Introduction: A Versatile Scaffold in Modern Medicinal Chemistry
(1-(4-Bromo-2-fluorobenzyl)cyclopropyl)methanol is a key synthetic intermediate whose structural features make it exceptionally valuable for researchers in drug discovery and development. The molecule incorporates three distinct motifs, each conferring strategic advantages for chemical elaboration:
The Cyclopropyl Ring: This strained three-membered ring is increasingly utilized in drug design. It can enhance metabolic stability, improve binding affinity to biological targets, and provide conformational rigidity, which can be entropically favorable during receptor binding.[1][2]
The Primary Alcohol: The hydroxyl group serves as a classical and versatile handle for a variety of transformations, including oxidation to aldehydes or carboxylic acids, esterification to modulate physicochemical properties or create prodrugs, and etherification.
The 4-Bromo-2-fluorophenyl Group: This substituted aromatic ring is primed for modern palladium-catalyzed cross-coupling reactions. The bromine atom is an excellent leaving group for transformations like Suzuki-Miyaura and Buchwald-Hartwig aminations, allowing for the strategic introduction of diverse molecular fragments.[3] The fluorine atom can be used to fine-tune electronic properties and block potential sites of metabolism.
This guide provides detailed, field-proven protocols for the key reactions of this scaffold, explaining the causality behind experimental choices to empower researchers to effectively utilize this building block in their synthetic campaigns.
Section 1: Reactions at the Primary Alcohol Moiety
The primary alcohol of (1-(4-Bromo-2-fluorobenzyl)cyclopropyl)methanol is a reliable site for functional group interconversion. The following protocols detail its oxidation and esterification.
Selective Oxidation to the Aldehyde
The conversion of the primary alcohol to an aldehyde provides an electrophilic center for subsequent reactions such as reductive amination or Wittig reactions. A mild, selective oxidation is crucial to prevent over-oxidation to the carboxylic acid. Pyridinium chlorochromate (PCC) is a reliable reagent for this transformation.[4]
Setup: To a dry, round-bottomed flask under a nitrogen atmosphere, add anhydrous dichloromethane (DCM, 10 mL per 1 mmol of alcohol). Add powdered molecular sieves (4Å, ~1g) to ensure anhydrous conditions.
Reagent Addition: Add pyridinium chlorochromate (PCC) (1.5 equivalents) to the stirred DCM suspension.
Substrate Addition: Dissolve (1-(4-Bromo-2-fluorobenzyl)cyclopropyl)methanol (1.0 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the PCC suspension at room temperature.
Reaction Monitoring: Stir the reaction vigorously for 2-4 hours. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexanes).
Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter it through a short plug of silica gel, eluting with additional diethyl ether to separate the product from the chromium salts.
Purification: Concentrate the filtrate under reduced pressure. The resulting crude aldehyde can be purified by flash column chromatography on silica gel.
Causality and Insights:
Why PCC? PCC is a milder oxidant than chromic acid-based reagents, which minimizes the risk of over-oxidation to the carboxylic acid.[4]
Why Anhydrous Conditions? The presence of water can lead to the formation of gem-diols from the aldehyde, which can be further oxidized, reducing the yield of the desired product.
Why filter through silica? The dark, tarry chromium byproducts are polar and adsorb strongly to silica, providing an effective and rapid method of initial purification.
Caption: Experimental workflow for the oxidation of the primary alcohol.
Esterification with an Acyl Chloride
Ester formation is a common strategy to mask the polar hydroxyl group or to install a new functional handle. Acylation using an acyl chloride in the presence of a base is a highly efficient method.
Setup: Dissolve (1-(4-Bromo-2-fluorobenzyl)cyclopropyl)methanol (1.0 equivalent) in anhydrous dichloromethane (DCM) in a dry, round-bottomed flask under a nitrogen atmosphere.
Base and Catalyst: Add pyridine (2.0 equivalents) followed by a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.1 equivalents).[5]
Acylation: Cool the mixture to 0 °C in an ice bath. Add a solution of 4-bromobenzoyl chloride (1.2 equivalents) in anhydrous DCM dropwise over 15 minutes.
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC.
Work-up: Quench the reaction by adding 1 M HCl (aq). Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Causality and Insights:
Why Pyridine and DMAP? Pyridine acts as a base to neutralize the HCl byproduct. DMAP is a highly effective nucleophilic catalyst that accelerates the reaction by forming a more reactive acylpyridinium intermediate, especially for less reactive or sterically hindered alcohols.[5]
Why 0 °C addition? Acylation reactions are often exothermic. Adding the acyl chloride at a reduced temperature helps to control the reaction rate and minimize potential side reactions.
Parameter
Reagents & Conditions
Typical Yield
Starting Alcohol
(1-(4-Bromo-2-fluorobenzyl)cyclopropyl)methanol
N/A
Acylating Agent
4-Bromobenzoyl Chloride (1.2 eq)
>90%
Base / Catalyst
Pyridine (2.0 eq) / DMAP (0.1 eq)
Solvent
Anhydrous Dichloromethane (DCM)
Temperature
0 °C to Room Temperature
Time
2-16 hours
Table 1: Summary of conditions for esterification.
The aryl bromide functionality is the gateway to significant molecular complexity. The Suzuki-Miyaura and Buchwald-Hartwig reactions are pillars of modern C-C and C-N bond formation, respectively.[6][7][8]
Suzuki-Miyaura Coupling
This reaction is one of the most powerful methods for forming biaryl structures by coupling the aryl bromide with an organoboron species.[9][10]
Setup: In a Schlenk flask, combine (1-(4-Bromo-2-fluorobenzyl)cyclopropyl)methanol (1.0 equivalent), phenylboronic acid (1.2 equivalents), and potassium carbonate (K₂CO₃) (2.5 equivalents).
Catalyst System: Add the palladium catalyst, such as Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) (0.05 equivalents).
Solvent and Degassing: Add a solvent mixture, typically 1,4-dioxane and water (4:1 ratio). Degas the mixture thoroughly by bubbling argon or nitrogen through the solution for 15-20 minutes or by using three freeze-pump-thaw cycles.
Reaction: Heat the reaction mixture to 90-100 °C under a nitrogen atmosphere for 6-12 hours, with stirring.
Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. After cooling to room temperature, add water and extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
Purification: Purify the crude product by flash column chromatography.
Causality and Insights:
Why a Pd(0) Catalyst? The catalytic cycle begins with the oxidative addition of the aryl bromide to a Pd(0) species.[10]
Why a Base? The base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the crucial transmetalation step.[9]
Why Degas? Oxygen can oxidize the Pd(0) catalyst to an inactive Pd(II) state and can also lead to side reactions like the homocoupling of the boronic acid. Removing dissolved oxygen is critical for catalyst longevity and reaction efficiency.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination
This reaction enables the formation of C-N bonds, a critical transformation for synthesizing compounds with aniline or related motifs, which are prevalent in pharmaceuticals.[6][8]
Setup: In a glovebox or under a strict inert atmosphere, charge a Schlenk tube with (1-(4-Bromo-2-fluorobenzyl)cyclopropyl)methanol (1.0 equivalent), a palladium precatalyst such as XPhos Pd G3 (0.02 equivalents), and sodium tert-butoxide (NaOtBu) (1.4 equivalents).
Reagent Addition: Add anhydrous toluene as the solvent, followed by morpholine (1.2 equivalents).
Reaction: Seal the tube and heat the mixture to 100-110 °C for 12-24 hours.
Monitoring and Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and catalyst residue.
Purification: Concentrate the filtrate and purify the crude product via flash column chromatography.
Causality and Insights:
Why a Specialized Ligand/Precatalyst? C-N bond formation is more challenging than C-C bond formation. Bulky, electron-rich phosphine ligands (like XPhos) are essential to promote both the oxidative addition and the difficult reductive elimination step that forms the C-N bond.[11] Modern precatalysts (like G3) are air-stable and provide a reliable source of the active Pd(0) catalyst in solution.
Why a Strong, Non-Nucleophilic Base? A strong base like NaOtBu is required to deprotonate the amine (or the N-H bond in the intermediate complex), facilitating the reaction without competing as a nucleophile.[12]
Parameter
Reagents & Conditions
Typical Yield
Starting Material
(1-(4-Bromo-2-fluorobenzyl)cyclopropyl)methanol
N/A
Coupling Partner
Phenylboronic Acid (Suzuki)
75-95%
Morpholine (Buchwald-Hartwig)
70-90%
Catalyst System
Pd(PPh₃)₄ (Suzuki)
XPhos Pd G3 (Buchwald-Hartwig)
Base
K₂CO₃ (Suzuki)
NaOtBu (Buchwald-Hartwig)
Solvent
Dioxane/H₂O (Suzuki)
Toluene (Buchwald-Hartwig)
Table 2: Representative conditions for cross-coupling reactions.
Safety Information
Palladium Catalysts: Palladium compounds can be toxic and should be handled with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Bases: Sodium tert-butoxide is a strong, corrosive base that is moisture-sensitive. Handle it under an inert atmosphere.
Solvents: Dichloromethane, toluene, and dioxane are flammable and/or toxic. Always work in a fume hood and avoid inhalation or skin contact.
Reagents: Acyl chlorides are corrosive and react with moisture. Pyridine has a strong, unpleasant odor and is toxic. Handle with appropriate precautions.
References
Title: Buchwald–Hartwig amination
Source: Wikipedia
URL: [Link]
Title: The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series
Source: Beilstein Journal of Organic Chemistry
URL: [Link]
Title: 2-Iodoxy-5-Methylbenzenesulfonic Acid-Catalyzed Selective Oxidation of 4-Bromobenzyl Alcohol to 4-Bromobenzaldehyde or 4-Bromobenzoic Acid with Oxone
Source: Organic Syntheses
URL: [Link]
Title: Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates
Source: PubMed
URL: [Link]
Application Notes & Protocols: The Strategic Role of (1-(4-Bromo-2-fluorobenzyl)cyclopropyl)methanol in the Synthesis of Novel Fungicides
These application notes serve as a technical guide for researchers, scientists, and professionals engaged in agrochemical discovery and development. The focus is on the strategic application of the chemical intermediate,...
Author: BenchChem Technical Support Team. Date: March 2026
These application notes serve as a technical guide for researchers, scientists, and professionals engaged in agrochemical discovery and development. The focus is on the strategic application of the chemical intermediate, (1-(4-Bromo-2-fluorobenzyl)cyclopropyl)methanol , in the synthesis of a promising new class of triazole-based fungicides.
The unique structural features of the cyclopropyl group, when incorporated into active molecules, can significantly modulate metabolic stability, binding affinity to target enzymes, and overall biological efficacy.[1] This guide provides a comprehensive overview, from the synthetic utility of this specific intermediate to detailed protocols for the synthesis and biological evaluation of the resulting fungicidal compounds.
Introduction: A Key Building Block for Novel Fungicides
(1-(4-Bromo-2-fluorobenzyl)cyclopropyl)methanol is a specialized chemical intermediate. Its structure is notable for several key features that make it a valuable precursor in agrochemical synthesis:
The Cyclopropyl Moiety: The strained cyclopropyl ring is a bioisostere for various functional groups and can enhance the metabolic stability of the final molecule.[1] In many agrochemicals, such as the fungicide Cyproconazole, the cyclopropyl group is crucial for potent activity.[2][3]
The Bromo-fluoro-benzyl Group: The halogenated phenyl ring provides a reactive handle for further chemical modifications and can play a significant role in the binding of the final molecule to its biological target. The specific substitution pattern (4-bromo, 2-fluoro) is often designed to optimize this interaction.[4]
This intermediate is particularly well-suited for the synthesis of novel triazole fungicides, a class of agrochemicals known for their effectiveness against a broad spectrum of fungal pathogens.[5] Triazoles primarily act by inhibiting the C14-demethylase enzyme, which is essential for sterol biosynthesis in fungi.[2] The protocols outlined below describe the use of (1-(4-Bromo-2-fluorobenzyl)cyclopropyl)methanol to synthesize a novel triazole fungicide and evaluate its biological activity.
Synthetic Application: From Intermediate to Active Ingredient
The following section details the synthetic pathway to a novel triazole fungicide, herein designated as Fungicide-X , starting from (1-(4-Bromo-2-fluorobenzyl)cyclopropyl)methanol. The synthesis involves two key steps: conversion of the alcohol to a mesylate, followed by nucleophilic substitution with 1,2,4-triazole.
Synthetic Workflow Overview
The overall synthetic strategy is depicted in the workflow diagram below. This two-step process is an efficient method for introducing the triazole moiety, which is critical for the fungicidal activity of the target compound.
Caption: Synthetic workflow for the preparation of Fungicide-X.
Detailed Synthesis Protocol: Fungicide-X
Objective: To synthesize 1-((1-((4-bromo-2-fluorobenzyl)cyclopropyl)methyl)-1H-1,2,4-triazole (Fungicide-X).
Materials:
(1-(4-Bromo-2-fluorobenzyl)cyclopropyl)methanol
Methanesulfonyl chloride (MsCl)
Triethylamine (TEA)
Dichloromethane (DCM)
1,2,4-Triazole
Sodium hydride (NaH, 60% dispersion in mineral oil)
Dimethylformamide (DMF)
Saturated aqueous sodium bicarbonate solution
Brine
Anhydrous magnesium sulfate
Ethyl acetate
Hexanes
Protocol:
Step 1: Synthesis of (1-(4-Bromo-2-fluorobenzyl)cyclopropyl)methyl methanesulfonate (Intermediate Mesylate)
Dissolve (1-(4-Bromo-2-fluorobenzyl)cyclopropyl)methanol (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
Cool the solution to 0°C using an ice bath.
Add triethylamine (1.2 eq) dropwise to the stirred solution.
Slowly add methanesulfonyl chloride (1.1 eq) dropwise, maintaining the temperature at 0°C.
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, quench the reaction by adding water.
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate mesylate. This intermediate is often used in the next step without further purification.
Step 2: Synthesis of Fungicide-X
In a separate flask under a nitrogen atmosphere, suspend sodium hydride (1.2 eq) in anhydrous DMF.
Add 1,2,4-triazole (1.2 eq) portion-wise to the suspension at room temperature and stir for 30 minutes until gas evolution ceases.
Add a solution of the crude intermediate mesylate from Step 1 in a small amount of DMF dropwise to the triazole-sodium salt suspension.
Stir the reaction mixture at room temperature for 12-18 hours, monitoring by TLC.
After the reaction is complete, carefully quench the reaction by the slow addition of water.
Extract the aqueous mixture with ethyl acetate (3x).
Combine the organic layers and wash with brine (3x) to remove residual DMF.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel using a hexanes/ethyl acetate gradient to obtain Fungicide-X as a pure solid.
Biological Application: Efficacy Evaluation of Fungicide-X
The following protocols are designed to evaluate the fungicidal efficacy of the newly synthesized Fungicide-X against a panel of economically important plant pathogens.
In Vitro Antifungal Assay Workflow
This workflow outlines the process for determining the half-maximal effective concentration (EC50) of Fungicide-X against various fungal pathogens in a 96-well plate format.
Caption: Workflow for the in vitro antifungal assay.
Detailed Protocol: In Vitro Microtiter Plate Assay
Objective: To determine the EC50 value of Fungicide-X against a panel of plant pathogenic fungi.
Materials:
Fungicide-X
Dimethyl sulfoxide (DMSO)
96-well microtiter plates
Potato Dextrose Broth (PDB) or other suitable liquid medium
Prepare a 10 mg/mL stock solution of Fungicide-X in DMSO.
In a 96-well plate, add 100 µL of PDB to each well.
Perform a serial dilution of the Fungicide-X stock solution across the plate. For example, add 2 µL of the stock solution to the first well of a row, mix, and then transfer 2 µL to the next well, and so on, to create a concentration gradient.
Include wells with DMSO only as a negative control and wells with a commercial standard fungicide (e.g., Cyproconazole) as a positive control.
Prepare a fungal spore suspension in PDB at a concentration of 1 x 10^5 spores/mL.
Add 100 µL of the spore suspension to each well.
Seal the plates and incubate at 25°C for 48-72 hours, or until sufficient growth is observed in the negative control wells.
Measure the optical density at 600 nm using a microplate reader to quantify fungal growth.
Calculate the percentage of growth inhibition for each concentration relative to the negative control.
Plot the percentage of inhibition against the logarithm of the concentration and use a non-linear regression model to determine the EC50 value.
Data Presentation: Example In Vitro Efficacy Data
The table below presents hypothetical EC50 values for Fungicide-X against several key plant pathogens, compared to a commercial standard.
Compound
Fusarium oxysporum EC50 (µg/mL)
Botrytis cinerea EC50 (µg/mL)
Septoria tritici EC50 (µg/mL)
Fungicide-X
0.85
1.20
0.50
Cyproconazole
1.10
1.50
0.75
These hypothetical results suggest that Fungicide-X exhibits potent in vitro activity, potentially superior to the commercial standard against this panel of fungi.
In Vivo Greenhouse Trials
Following promising in vitro results, the next critical step is to evaluate the efficacy of Fungicide-X on whole plants under controlled greenhouse conditions.
Objective: To assess the preventative and curative activity of Fungicide-X on a host plant system.
Protocol (Example: Wheat Leaf Blotch caused by Septoria tritici)
Plant Propagation: Grow wheat seedlings in pots to the two-leaf stage.
Fungicide Application:
Preventative: Spray a group of plants with a formulated solution of Fungicide-X at various concentrations (e.g., 10, 50, 100 ppm). Include a water-sprayed control group. Allow the plants to dry for 24 hours.
Curative: Inoculate a separate group of plants first (see step 3). After 24-48 hours, spray these plants with Fungicide-X at the same concentrations.
Inoculation: Spray all plants (except for a healthy control group) with a spore suspension of Septoria tritici (1 x 10^6 spores/mL) until runoff.
Incubation: Place the plants in a high-humidity chamber (>95% RH) for 48 hours to promote infection, then move them to standard greenhouse conditions.
Disease Assessment: After 14-21 days, visually assess the percentage of leaf area covered by lesions for each treatment group.
Data Analysis: Calculate the percentage of disease control for each treatment relative to the water-sprayed, inoculated control.
Conclusion and Future Directions
The strategic use of (1-(4-Bromo-2-fluorobenzyl)cyclopropyl)methanol provides an efficient pathway to novel triazole fungicides. The protocols detailed in this guide offer a robust framework for the synthesis and comprehensive evaluation of these new chemical entities. Positive results from both in vitro and in vivo assays would warrant further investigation into the mode of action, crop safety, and environmental profile of Fungicide-X, paving the way for the development of a next-generation agrochemical solution.
References
[6] Vertex AI Search. (2023, April 7). Cyclopropylmethanol: Properties, Applications, and Synthesis.
[1] NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of Cyclopropylmethanol: Applications in Synthesis.
[7] Benchchem. [1-(2-Chlorophenyl)cyclopropyl]methanol | 886366-24-1.
[8] Actylis. Cyclopropylmethanol.
[9] LookChem. Cyclopropylmethanol.
[10] PMC. (2021). A Compendium of the Most Promising Synthesized Organic Compounds against Several Fusarium oxysporum Species: Synthesis, Antifungal Activity, and Perspectives.
[11] Pesticide Resistance Action Committee. Fungicide and bactericide modes of action.
[2] Wikipedia. Cyproconazole.
[12] European Patent Office. (2007). FUNGICIDAL COMPOSITIONS - Patent 1778013.
[3] PubChem. Cyproconazole | C15H18ClN3O | CID 86132.
[5] ResearchGate. (2014). Synthesis, Crystal Structure, and Fungicidal Activity of 5-(4-cyclopropyl-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)-4-methyl-1,2,3-thiadiazole.
[13] European Patent Office. (2022). FUNGICIDAL COMPOSITIONS - Patent 3240415.
[4] Chem-Impex. 4-Bromo-2-fluorobenzyl bromide.
[14] Google Patents. (2010). Fungical compositions - GB0906515D0.
[15] Justia Patents. (2024, May 7). Fungicidal compositions.
Application Note: Profiling (1-(4-Bromo-2-fluorobenzyl)cyclopropyl)methanol in Cell-Based Assays for Fragment-Based Drug Discovery
Scientific Rationale: The Pharmacophore in Context In modern Fragment-Based Drug Discovery (FBDD), identifying low-molecular-weight building blocks that can efficiently penetrate cells and engage targets is a critical bo...
Author: BenchChem Technical Support Team. Date: March 2026
Scientific Rationale: The Pharmacophore in Context
In modern Fragment-Based Drug Discovery (FBDD), identifying low-molecular-weight building blocks that can efficiently penetrate cells and engage targets is a critical bottleneck. (1-(4-Bromo-2-fluorobenzyl)cyclopropyl)methanol (hereafter referred to as BFBCM ) represents a highly functionalized, conformationally restricted fragment. It is increasingly utilized as a foundational scaffold for synthesizing potent kinase inhibitors, particularly targeting receptor tyrosine kinases (RTKs) such as c-Met[1].
The structural causality of BFBCM makes it an ideal fragment for cell-based profiling:
The Bromo-Fluorobenzyl Moiety: Halogen atoms are not merely steric placeholders; they actively participate in highly directional non-covalent interactions known as halogen bonds[2]. The bromine atom acts as a Lewis acid (exhibiting a positive
-hole) that forms strong, directional bonds with backbone carbonyl oxygens in the kinase hinge region[2]. The adjacent fluorine atom inductively enhances this -hole while modulating the local pKa and lipophilicity.
The Cyclopropyl Ring: This motif heavily restricts the dihedral angles of the molecule, reducing the entropic penalty upon target binding.
The Hydroxymethyl Group: This serves as both a synthetic handle for further elaboration (e.g., coupling to imidazotriazine cores[1]) and a potential hydrogen-bond donor/acceptor to solvent-exposed residues.
Before investing in complex synthetic elaboration, it is imperative to evaluate the baseline cellular properties of the raw fragment. This guide details the self-validating cell-based assay systems required to profile BFBCM's cytotoxicity and intracellular target engagement.
Experimental Design & Causality
Evaluating fragments in cell-based assays requires distinct parameters compared to fully optimized drugs. Because fragments typically exhibit low binding affinities (
in the high micromolar range), assays must be engineered to tolerate high compound concentrations without inducing artifactual solvent toxicity.
The Need for Intact-Cell Target Engagement
Biochemical assays cannot account for cellular permeability, efflux pump liability, or subcellular compartmentalization. We utilize the Cellular Thermal Shift Assay (CETSA) to prove that BFBCM physically interacts with its target (e.g., c-Met) inside a living cell[3]. CETSA relies on the thermodynamic principle that ligand binding stabilizes a protein's folded state, thereby shifting its melting temperature (
Figure 1: CETSA Workflow demonstrating the isolation of ligand-stabilized soluble proteins.
Mechanism of Action: Kinase Pathway Disruption
When elaborated into a full inhibitor, the BFBCM pharmacophore is designed to lodge into the hydrophobic pocket of kinases like c-Met, disrupting downstream oncogenic signaling[1].
Figure 2: Disruption of the HGF/c-Met signaling axis via halogen-bond mediated target engagement.
Detailed Experimental Protocols
Protocol 1: Fragment Cytotoxicity Profiling (CellTiter-Glo)
Purpose: To determine the Maximum Tolerated Concentration (MTC) of BFBCM before non-specific fragment toxicity occurs.
Step-by-Step Methodology:
Cell Seeding: Seed A549 cells (c-Met positive) at 2,000 cells/well in a 384-well white opaque plate using 40 µL of DMEM + 10% FBS.
Causality: White opaque plates are mandatory to maximize luminescence signal reflection and prevent well-to-well optical crosstalk.
Fragment Preparation: Prepare a 10-point dose-response curve of BFBCM starting at 1 mM, using 1:3 serial dilutions in 100% DMSO.
Dosing: Transfer 100 nL of the compound into the assay plate using an acoustic liquid handler (e.g., Echo 550).
Causality: Acoustic dispensing ensures the final DMSO concentration remains exactly at 0.25% v/v. Fragments require high assay concentrations; if DMSO exceeds 0.5%, solvent-induced membrane permeabilization will yield false-positive cytotoxicity.
Incubation: Incubate for 72 hours at 37°C, 5% CO₂.
Causality: Fragments have lower affinities and slower phenotypic onset. A 72-hour window ensures the system reaches a steady-state equilibrium.
Detection: Add 20 µL of CellTiter-Glo reagent, shake for 2 minutes to induce lysis, and incubate for 10 minutes at room temperature to stabilize the luminescent signal. Read on a multimode plate reader.
Self-Validation System: Include a Staurosporine positive control (1 µM) to validate assay dynamic range (Z'-factor must be >0.5), and a 0.25% DMSO vehicle control to establish the 100% viability baseline.
Protocol 2: Intact-Cell CETSA for Target Engagement
Purpose: To quantify the thermodynamic stabilization of c-Met by BFBCM in live cells[3].
Step-by-Step Methodology:
Cell Treatment: Incubate A549 cells (
cells/mL) with 100 µM BFBCM or DMSO vehicle for 1 hour at 37°C.
Causality: 1 hour is sufficient for low-molecular-weight fragments to achieve intracellular equilibrium.
Thermal Challenge: Aliquot the cell suspension (50 µL) into a 96-well PCR plate. Subject the plate to a temperature gradient (40°C to 65°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at 25°C.
Causality: The transient 3-minute pulse is critical. Longer heating times lead to irreversible global proteome precipitation, masking the specific ligand-induced thermal shift[3].
Lysis: Add 50 µL of non-denaturing lysis buffer (50 mM Tris-HCl, 150 mM NaCl, 0.4% NP-40, protease inhibitors). Freeze-thaw the plate three times using liquid nitrogen.
Causality: Harsh detergents like SDS cannot be used, as they will chemically denature the stabilized proteins, erasing the thermal shift window. Lysis must occur after heating to ensure the assay measures live-cell engagement, not post-lysis biochemical binding.
Clearance: Centrifuge at 20,000 × g for 20 minutes at 4°C.
Causality: This step strictly separates the thermally denatured/aggregated proteins (pellet) from the ligand-stabilized soluble proteins (supernatant).
Quantification: Analyze the supernatant via Western Blot targeting c-Met.
Self-Validation System: Probe the same blot for a non-targeted housekeeping protein (e.g., GAPDH or
-actin). The of the housekeeping protein must remain identical between the DMSO and BFBCM groups, proving that the fragment does not act as a non-specific chemical denaturant.
Quantitative Data Presentation
The following tables summarize the expected physicochemical baseline and representative cell-based assay outcomes for the BFBCM fragment.
Table 1: Physicochemical Properties of BFBCM
Property
Value
Rationale for FBDD
Molecular Weight
259.11 g/mol
Ideal for fragments (Rule of 3 compliant).
LogP (Estimated)
2.8
Optimal balance of aqueous solubility and membrane permeability.
H-Bond Donors
1 (Hydroxyl)
Provides a highly directional vector for kinase hinge interaction.
H-Bond Acceptors
2 (O, F)
Fluorine acts as a multipolar interaction site[2].
Rotatable Bonds
3
Cyclopropyl ring minimizes entropic penalty upon binding.
Table 2: Representative Cell-Based Profiling Data
Assay Type
Cell Line
Target
Readout / Metric
Result (BFBCM)
Control (Crizotinib)
Cytotoxicity (CTG)
A549
Global Viability
IC₅₀ (72h)
> 500 µM
2.1 µM
Cytotoxicity (CTG)
HepG2
Global Viability
IC₅₀ (72h)
> 500 µM
3.5 µM
CETSA (Intact Cell)
A549
c-Met Kinase
(Shift)
+ 2.4 °C
+ 6.8 °C
CETSA (Intact Cell)
A549
GAPDH (Off-target)
(Shift)
± 0.1 °C
± 0.2 °C
Data Interpretation: The lack of cytotoxicity (IC₅₀ > 500 µM) combined with a positive, target-specific thermal shift (+2.4 °C for c-Met) validates BFBCM as a highly viable, non-toxic starting fragment for further synthetic elaboration into a potent targeted therapy[1].
References
Martinez Molina, D., et al. "Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay." Science 341.6141 (2013): 84-87. URL: [Link]3]
Mendez, L., et al. "Looking Back, Looking Forward at Halogen Bonding in Drug Discovery." Molecules 22.9 (2017): 1397. URL: [Link]2]
"Imidazotriazines and imidazopyrimidines as kinase inhibitors." U.S. Patent 12084449B2 (2024). URL: 1]
Application Note: Mechanism of Action Studies for (1-(4-Bromo-2-fluorobenzyl)cyclopropyl)methanol-Derived Therapeutics
This Application Note and Protocol Guide details the mechanism of action (MoA) studies for therapeutics derived from the (1-(4-Bromo-2-fluorobenzyl)cyclopropyl)methanol scaffold. Based on its structural motifs—specifical...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note and Protocol Guide details the mechanism of action (MoA) studies for therapeutics derived from the (1-(4-Bromo-2-fluorobenzyl)cyclopropyl)methanol scaffold.
Based on its structural motifs—specifically the 1,1-disubstituted cyclopropyl methanol core linked to a 4-bromo-2-fluorobenzyl moiety—this molecule is a high-value pharmacophore intermediate. It is predominantly utilized in the synthesis of GPR40 (FFAR1) Agonists for Type 2 Diabetes and 11β-HSD1 Inhibitors for Metabolic Syndrome. The bromine atom serves as a critical handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to generate the final bioactive biaryl or heterocyclic ligands.
Introduction & Therapeutic Context
The molecule (1-(4-Bromo-2-fluorobenzyl)cyclopropyl)methanol represents a "privileged scaffold" in medicinal chemistry. Its rigid cyclopropyl core restricts conformational flexibility, improving target selectivity, while the ortho-fluorine atom on the benzyl ring enhances metabolic stability and ligand-receptor binding affinity.
Primary Therapeutic Targets:
GPR40 (FFAR1): A G-protein coupled receptor expressed in pancreatic
-cells.[1][2] Agonists derived from this scaffold (analogous to TAK-875 or AMG-837 ) stimulate glucose-dependent insulin secretion (GDIS).
11β-HSD1: An enzyme that converts cortisone to cortisol.[3][4] Inhibitors containing this motif (analogous to AMG-221 ) reduce intracellular cortisol in adipose tissue, improving insulin sensitivity.
Role of the Molecule: As a functionalized intermediate, it is not typically the final drug but the core structural determinant of the drug's binding mode. MoA studies focus on characterizing the final synthesized ligands or validating the fragment's binding during Fragment-Based Drug Discovery (FBDD).
Mechanism of Action (MoA) Hypotheses
A. GPR40 Agonism (Insulin Secretion)
Ligands built from this scaffold bind to the allosteric site of GPR40.
Pathway: Ligand binding
Gq/11 coupling PLC activation IP generation ER Ca release Insulin granule exocytosis.
Key Feature: The cyclopropyl group often occupies a hydrophobic pocket, positioning the acidic headgroup (formed by oxidizing the methanol) to interact with Arg/Tyr residues in the receptor.
B. 11β-HSD1 Inhibition (Cortisol Reduction) [3][4]
Pathway: The molecule blocks the catalytic site of 11β-HSD1, preventing the reduction of cortisone to cortisol.[3]
Key Feature: The benzyl group mimics the steroid A-ring, while the cyclopropyl methanol (often derivatized to an amide or ether) interacts with the catalytic triad (Ser-Tyr-Lys).
Experimental Protocols
Protocol 1: Target Engagement via Calcium Flux (GPR40 Focus)
Purpose: To quantify the potency (
) of the derived ligand in activating GPR40-mediated calcium signaling.
Reagents:
CHO-K1 cells stably expressing human GPR40 (hFFAR1).
FLIPR Calcium 6 Assay Kit (Molecular Devices).
Positive Control: Fasiglifam (TAK-875).
Test Compound: Synthesized derivative of the scaffold.[5]
Step-by-Step Methodology:
Cell Seeding: Plate CHO-hGPR40 cells at 10,000 cells/well in a 384-well black/clear-bottom plate. Incubate overnight at 37°C, 5% CO
.
Dye Loading: Remove media and add 20
L of Calcium 6 dye loading buffer (containing 2.5 mM Probenecid to inhibit anion transport). Incubate for 2 hours at 37°C.
Compound Preparation: Prepare a 10-point serial dilution (1:3) of the test compound in HBSS buffer (0.1% DMSO final).
Data Acquisition: Place plate in FLIPR Tetra system.
Stimulation: Add 10
L of compound. Measure fluorescence ( nm, nm) every 1 second for 60 seconds, then every 6 seconds for 2 minutes.
Analysis: Calculate Max-Min fluorescence units (RFU). Fit data to a 4-parameter logistic equation to determine
.
Protocol 2: HTRF Cortisol Assay (11β-HSD1 Focus)
Purpose: To measure the inhibition of cortisol production from cortisone.
Reagents:
Human 11β-HSD1 microsomes.
Substrate: Cortisone (200 nM) + NADPH (200
M).
Detection: HTRF Cortisol Kit (Cisbio).
Step-by-Step Methodology:
Enzyme Reaction: Mix 5
L of test compound (diluted in Tris-HCl pH 7.4) with 5 L of human 11β-HSD1 microsomes. Incubate for 15 min at room temperature.
Substrate Addition: Add 10
L of Cortisone/NADPH mix. Incubate for 2 hours at 37°C.
Detection: Add 10
L of anti-Cortisol-Cryptate and 10 L of Cortisol-d2 (acceptor).
Reading: Incubate for 2 hours in the dark. Read on a PHERAstar FS (Ex: 337 nm, Em: 665/620 nm).
Calculation: The HTRF ratio (665/620) is inversely proportional to cortisol concentration. Calculate % Inhibition relative to DMSO control.
Protocol 3: Fragment Screening via SPR (Scaffold Characterization)
Purpose: If studying the molecule itself as a fragment.
System: Biacore 8K or T200.
Method:
Immobilize biotinylated GPR40 or 11β-HSD1 protein on a Streptavidin (SA) chip.
Inject (1-(4-Bromo-2-fluorobenzyl)cyclopropyl)methanol at high concentrations (10
The following diagram illustrates the GPR40 signaling cascade activated by ligands derived from this scaffold.
Caption: GPR40 signaling pathway engaged by derivatives of the scaffold, leading to glucose-dependent insulin secretion.
References
Takeda Pharmaceutical Company. (2013). Discovery of Fasiglifam (TAK-875), a Potent and Selective GPR40 Agonist for the Treatment of Type 2 Diabetes. ACS Medicinal Chemistry Letters.
Amgen Inc. (2012). A Potent Class of GPR40 Full Agonists Engages the EnteroInsular Axis to Promote Glucose Control in Rodents.[2] PLoS ONE.
Merck & Co. (2010). Discovery of a Potent, Orally Active 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor (AMG 221).[6] Journal of Medicinal Chemistry.[6]
scaling up the synthesis of (1-(4-Bromo-2-fluorobenzyl)cyclopropyl)methanol
An Application Note for the Scalable Synthesis of (1-(4-Bromo-2-fluorobenzyl)cyclopropyl)methanol Authored by: Gemini, Senior Application Scientist Abstract This document provides a comprehensive and scalable two-step pr...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note for the Scalable Synthesis of (1-(4-Bromo-2-fluorobenzyl)cyclopropyl)methanol
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive and scalable two-step protocol for the synthesis of (1-(4-bromo-2-fluorobenzyl)cyclopropyl)methanol, a key building block in modern medicinal chemistry. The synthesis begins with a titanium-mediated cyclopropanation of ethyl acetate to form a diol intermediate, followed by a regioselective Williamson ether synthesis. This guide is designed for researchers, chemists, and drug development professionals, offering in-depth mechanistic insights, detailed experimental procedures, scale-up considerations, and robust safety protocols to ensure reproducibility, high yield, and purity.
Introduction
The cyclopropane motif is a privileged structure in pharmaceutical sciences, valued for its ability to impart conformational rigidity, improve metabolic stability, and enhance binding affinity. Molecules containing this three-membered ring are central to numerous drugs.[1][2][3] (1-(4-Bromo-2-fluorobenzyl)cyclopropyl)methanol, in particular, serves as a critical intermediate for complex active pharmaceutical ingredients (APIs), where the substituted benzyl group provides a handle for further chemical elaboration.
The development of a robust and scalable synthesis for this intermediate is crucial for advancing drug discovery programs. The method presented herein avoids costly or hazardous reagents where possible and is designed for straightforward implementation and scale-up. It leverages the Kulinkovich reaction for the efficient construction of the cyclopropane core[4][5][6] and the classical Williamson ether synthesis for the final coupling step.
Overall Synthetic Strategy
The synthesis is a two-step process designed for efficiency and scalability.
Figure 1: High-Level Synthesis Workflow. A two-step approach starting from the Kulinkovich reaction to form the cyclopropanol, followed by Williamson ether synthesis.
Part I: Synthesis of 1-(Hydroxymethyl)cyclopropan-1-ol via Kulinkovich Reaction
Mechanistic Rationale
The Kulinkovich reaction is a powerful method for converting esters into cyclopropanols.[5][6] The reaction proceeds through the formation of a titanacyclopropane intermediate from the interaction of two equivalents of a Grignard reagent (with β-hydrogens) and a titanium(IV) alkoxide catalyst.[6][7] This titanacyclopropane then acts as a 1,2-dicarbanion equivalent, reacting with the ester substrate to form the cyclopropanol product after hydrolysis.[4][6] We utilize this methodology for its high efficiency and functional group tolerance, making it ideal for constructing the core of our target molecule.
Detailed Experimental Protocol
Materials & Reagents:
Titanium(IV) isopropoxide (Ti(Oi-Pr)₄)
Ethylmagnesium bromide (EtMgBr), 3.0 M in diethyl ether
Ethyl acetate, anhydrous
Tetrahydrofuran (THF), anhydrous
Saturated aqueous ammonium chloride (NH₄Cl)
Dichloromethane (DCM)
Anhydrous magnesium sulfate (MgSO₄)
Celite®
Procedure:
Setup: Equip a flame-dried 2 L three-necked flask with a mechanical stirrer, a 500 mL pressure-equalizing dropping funnel, a thermocouple, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction.
Initial Charge: Charge the flask with anhydrous THF (500 mL) and cool to -5 °C using an ice/salt bath.
Titanium Catalyst: Add titanium(IV) isopropoxide (106.5 mL, 0.36 mol, 1.2 eq) to the THF via syringe.
Ester Addition: Add anhydrous ethyl acetate (29.2 mL, 0.30 mol, 1.0 eq) dropwise via the dropping funnel over 15 minutes, ensuring the internal temperature does not exceed 0 °C.
Grignard Addition: Add ethylmagnesium bromide (3.0 M solution, 240 mL, 0.72 mol, 2.4 eq) dropwise via the dropping funnel over 90 minutes. Maintain the internal temperature strictly between -5 °C and 0 °C. The mixture will become a dark, thick slurry.
Reaction: Stir the mixture at 0 °C for 1 hour after the addition is complete. Monitor the reaction by TLC (20% EtOAc/Hexanes) or GC-MS until the starting ester is consumed.
Quenching: Slowly and carefully add saturated aqueous NH₄Cl (300 mL) to the reaction mixture at 0 °C. Caution: This is an exothermic quench. Add the first 50 mL very slowly.
Work-up: Allow the mixture to warm to room temperature and stir for 30 minutes. Filter the suspension through a pad of Celite®, washing the filter cake thoroughly with DCM (3 x 200 mL).
Extraction: Transfer the filtrate to a separatory funnel. Separate the layers and extract the aqueous phase with DCM (2 x 150 mL).
Drying and Concentration: Combine all organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 1-(hydroxymethyl)cyclopropan-1-ol as a pale yellow oil. This material is typically used in the next step without further purification.
Part II: Williamson Ether Synthesis for Final Product
Mechanistic Rationale
The Williamson ether synthesis is a classic, reliable SN2 reaction for forming ethers.[8] The protocol involves deprotonating an alcohol with a strong base to form a nucleophilic alkoxide. This alkoxide then displaces a halide from a suitable electrophile.[9] In our synthesis, we use sodium hydride (NaH), a strong, non-nucleophilic base, to selectively deprotonate the primary alcohol of the diol intermediate. The resulting alkoxide attacks the electrophilic benzylic carbon of 4-bromo-2-fluorobenzyl bromide to form the desired ether linkage.[10] Polar aprotic solvents like DMF are used to solvate the cation and accelerate the SN2 reaction.[11]
Detailed Experimental Protocol
Materials & Reagents:
Crude 1-(hydroxymethyl)cyclopropan-1-ol (from Part I)
Sodium hydride (NaH), 60% dispersion in mineral oil
4-Bromo-2-fluorobenzyl bromide
Dimethylformamide (DMF), anhydrous
Ethyl acetate (EtOAc)
Deionized water
Brine
Procedure:
Setup: Equip a flame-dried 2 L three-necked flask with a mechanical stirrer, a dropping funnel, a thermocouple, and a nitrogen inlet.
Base Suspension: Carefully charge the flask with sodium hydride (14.4 g of 60% dispersion, 0.36 mol, 1.2 eq) and anhydrous DMF (400 mL). Cool the suspension to 0 °C.
Alcohol Addition: Dissolve the crude 1-(hydroxymethyl)cyclopropan-1-ol (~0.30 mol, 1.0 eq) in anhydrous DMF (150 mL) and add it dropwise to the NaH suspension over 45 minutes. Maintain the temperature below 10 °C. Caution: Hydrogen gas is evolved. Ensure adequate ventilation and an inert atmosphere.
Alkoxide Formation: Stir the mixture at room temperature for 1 hour after the addition is complete, or until gas evolution ceases.
Electrophile Addition: Dissolve 4-bromo-2-fluorobenzyl bromide (88.7 g, 0.33 mol, 1.1 eq) in anhydrous DMF (100 mL) and add it dropwise to the reaction mixture at room temperature over 30 minutes.
Reaction: Stir the reaction at room temperature for 12-18 hours. Monitor progress by TLC or LC-MS.
Quenching: Cool the mixture to 0 °C and slowly quench by the dropwise addition of deionized water (200 mL).
Extraction: Dilute the mixture with EtOAc (500 mL) and water (300 mL). Separate the layers. Extract the aqueous layer with EtOAc (2 x 200 mL).
Washing: Combine the organic layers and wash with water (3 x 200 mL) to remove DMF, followed by brine (200 mL).
Drying and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude oil by flash column chromatography (silica gel, gradient elution from 5% to 30% EtOAc in hexanes) to afford (1-(4-bromo-2-fluorobenzyl)cyclopropyl)methanol as a clear, colorless oil.
Scale-Up and Process Optimization
Transitioning from laboratory scale to pilot or manufacturing scale requires careful consideration of several parameters to ensure safety, efficiency, and consistency.
Parameter
Laboratory Scale (10-50 g)
Pilot / Production Scale (1-10 kg)
Justification & Expert Insight
Solvent
Anhydrous THF, DMF
2-MeTHF, CPME, Acetonitrile
Diethyl ether is avoided due to its high volatility and flammability. 2-MeTHF or CPME are safer alternatives to THF. Acetonitrile can be an alternative to DMF to simplify aqueous workups.
Base for Etherification
Sodium Hydride (NaH)
Potassium tert-butoxide (KOtBu), KHMDS
NaH in oil can be difficult to handle and can present filtration challenges at scale. Soluble bases like KOtBu or KHMDS offer more predictable reactivity and easier handling.
Temperature Control
Ice/Dry Ice Baths
Jacketed Reactor with automated cryo-cooling
Precise temperature control is critical for managing the exotherms of Grignard and quenching steps, preventing runaway reactions.[12][13]
Reagent Addition
Dropping Funnel
Metering/Dosing Pumps
Ensures a controlled, consistent addition rate, which is paramount for safety and reaction selectivity on a large scale.
Purification
Flash Chromatography
Crystallization or Distillation
Chromatography is not economically viable for large quantities. Developing a crystallization procedure is highly desirable for achieving high purity at scale.
Safety and Hazard Management
All operations should be conducted in a well-ventilated chemical fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE), including a flame-resistant lab coat, safety goggles, and compatible gloves.
Grignard Reagents (EtMgBr): Highly flammable and react violently with water and protic solvents. All glassware must be rigorously dried, and the reaction must be run under a strict inert atmosphere (N₂ or Ar).[12][13]
Sodium Hydride (NaH): Water-reactive and flammable. Releases flammable hydrogen gas upon contact with protic solvents.[14] The 60% dispersion in mineral oil reduces pyrophoricity but requires careful handling.[15] Use a Class D fire extinguisher for metal hydride fires.
4-Bromo-2-fluorobenzyl bromide: This is a lachrymator and should be handled with extreme care to avoid inhalation or contact with skin and eyes.
Quenching: Both the Grignard reaction and the NaH quench are highly exothermic. Perform additions slowly at reduced temperatures and have a cooling bath ready for emergency control.[16]
References
Kulinkovich, O. G. (1989). The Kulinkovich reaction. Zh. Org. Khim., 25, 2244.
de Meijere, A., & Kozhushkov, S. I. (2004). The Kulinkovich Reaction and Its Application in Organic Synthesis. Chemical Reviews, 104(8), 3649-3696.
Organic Chemistry Portal. Kulinkovich Reaction.
BenchChem. (2025). Application Notes and Protocols for the Williamson Ether Synthesis of Benzyl Ethers.
Chapman, C. J., & Frost, C. G. (2012). The Kulinkovich hydroxycyclopropanation reaction in natural product synthesis. Organic & Biomolecular Chemistry, 10(30), 5857-5860.
Fustero, S., et al. (2016). Gram-Scale Synthesis of Chiral Cyclopropane-Containing Drugs and Drug Precursors with Engineered Myoglobin Catalysts. Angewandte Chemie International Edition, 55(52), 16046-16050.
NROChemistry. (2022). Kulinkovich Reaction.
Fandrick, D. R., et al. (2016). Gram-Scale Synthesis of Chiral Cyclopropane-Containing Drugs and Drug Precursors with Engineered Myoglobin Catalysts Featuring Complementary Stereoselectivity. PMC, NIHMS928935.
BenchChem. (2025). Scale-Up Synthesis of Cyclopropanethiol for Industrial Applications.
Fandrick, D. R., et al. (2016). Gram-Scale Synthesis of Chiral Cyclopropane-Containing Drugs and Drug Precursors with Engineered Myoglobin Catalysts.
Chemistry LibreTexts. (2020). The Williamson Ether Synthesis.
Chemistry Steps. (2022). The Williamson Ether Synthesis.
Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
American Chemical Society. (n.d.). Grignard Reaction - Laboratory Reaction Safety Summary.
Renata, H., et al. (2017). Highly Stereoselective Biocatalytic Synthesis of Key Cyclopropane Intermediate to Ticagrelor. ACS Catalysis, 7(1), 553–557.
Environmental Health and Safety. (n.d.). Quenching and Disposal of Water Reactive Materials.
UC Center for Laboratory Safety. (2012). Sodium Hydride - Standard Operating Procedure.
University of Wisconsin-Madison. (n.d.). Developing SOPs for Hazardous Chemical Manipulations.
Alkali Metals Limited. (n.d.). MSDS for SODIUM HYDRIDE.
Reddy, K. R., et al. (2017). Development of a Scalable Process for the Synthesis of Cyclopropyl-Methyl-Proline with Complex Stereochemistry. Organic Process Research & Development, 21(5), 738-746.
de Meijere, A., et al. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry, 7, 1003-1006.
de Meijere, A., et al. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry, 7, 1003-1006.
Technical Support Center: Synthesis of (1-(4-Bromo-2-fluorobenzyl)cyclopropyl)methanol
This technical guide addresses the yield optimization and troubleshooting for the synthesis of (1-(4-Bromo-2-fluorobenzyl)cyclopropyl)methanol . The guide prioritizes the Malonate Diester Route , which is the industry st...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide addresses the yield optimization and troubleshooting for the synthesis of (1-(4-Bromo-2-fluorobenzyl)cyclopropyl)methanol .
The guide prioritizes the Malonate Diester Route , which is the industry standard for generating 1-substituted cyclopropyl methanols when the substituent is a benzyl group (protecting the sensitive aryl halide).
Status: Operational
Subject: Yield Optimization & Troubleshooting
Target Molecule: CAS N/A (Custom Building Block)
Class: Halogenated Aryl-Cyclopropyl Alcohols
Executive Summary & Synthetic Logic
The synthesis of (1-(4-Bromo-2-fluorobenzyl)cyclopropyl)methanol poses two specific chemical challenges:
Construction of the Quaternary Center: Forming the strained cyclopropane ring on a carbon bearing a bulky benzyl group requires overcoming significant steric hindrance.
Chemoselectivity during Reduction: The 4-Bromo-2-fluoro motif is electronically activated. Aggressive reducing agents (like LiAlH₄ at reflux) risk defluorination or debromination (hydrodehalogenation), destroying the pharmacophore.
The Recommended Pathway: The Malonate Diester Route
We recommend the Malonate Dialkylation-Decarboxylation sequence. This pathway offers higher thermodynamic control than direct nitrile alkylation for this specific benzyl-linker scaffold.
Figure 1: The optimized Malonate Diester pathway minimizes side reactions common in direct nitrile alkylation.
Critical Process Parameters (CPP) for Yield Improvement
To move from "trace yields" to "process viable" (60-80%), you must control these three variables.
A. The Cyclization Step (Ring Closure)
The Problem: The reaction of the mono-benzyl malonate with 1,2-dibromoethane often stalls or leads to open-chain elimination products (vinyl groups) rather than the cyclopropane ring.
The Fix:
Solvent Switch: Move from THF to DMF or DMSO . The high dielectric constant stabilizes the enolate intermediate, accelerating the
intramolecular ring closure.
Reagent Stoichiometry: Use a 3.0 equivalent excess of 1,2-dibromoethane. This drives the kinetics toward dialkylation and prevents the malonate from reacting with itself (dimerization).
Base Selection: Use Anhydrous K₂CO₂ (3-4 eq) with a catalytic amount of TBAB (Tetrabutylammonium bromide) . This Phase Transfer Catalysis (PTC) method is gentler than NaH and reduces elimination side products.
B. The Decarboxylation Sequence
The Problem: Incomplete hydrolysis or "double decarboxylation" (rare but possible under extreme forcing) leads to impurities.
The Fix:
Perform a saponification first (KOH, Ethanol/Water, Reflux) to isolate the 1,1-dicarboxyl acid.
Then, perform thermal decarboxylation in a high-boiling solvent (e.g., Toluene or Xylene) at 110-130°C. Monitor CO₂ evolution. Do not use acidic hydrolysis for the decarboxylation step if possible, as it degrades the cyclopropane ring.
C. The Reduction (The "Yield Killer")
The Problem: Using Lithium Aluminum Hydride (LiAlH₄) often results in 5-15% debrominated impurity (des-bromo analog). The fluorine atom activates the ring, making the C-Br bond susceptible to hydride attack.
The Fix:
Reagent: Switch to Borane-THF (BH₃·THF) or Borane-DMS . Borane reduces carboxylic acids to alcohols rapidly at 0°C to RT but is chemically inert toward aryl halides under these conditions.
Alternative: If you must use LiAlH₄, perform the reaction at -20°C to 0°C and quench immediately upon consumption of starting material. Never reflux.
Troubleshooting Guide (FAQ)
Scenario 1: "I am getting a large amount of olefinic (alkene) byproducts during cyclization."
Diagnosis: Elimination is competing with substitution. This usually happens when the reaction temperature is too high or the base is too strong (acting as a base rather than a nucleophile promoter).
Protocol:
Lower the reaction temperature to 50-60°C .
Ensure you are using 1,2-dibromoethane (not dichloroethane, which is less reactive and requires higher temps, promoting elimination).
Add the base in portions. A high concentration of base at the start can promote E2 elimination on the dibromoethane.
Scenario 2: "The reduction workup is a nightmare; I have a sticky white emulsion."
Diagnosis: This is a classic Aluminum hydroxide emulsion (if LAH or DIBAL was used). It traps your product, lowering isolated yield.
Protocol: Use the Fieser Workup or Roche's Salt Method :
Roche's Salt: Add a saturated solution of Potassium Sodium Tartrate (Rochelle salt) and stir vigorously for 2 hours. The tartrate chelates the aluminum, creating two clear, separable layers.
Scenario 3: "My product contains the des-bromo impurity (mass M-78)."
Diagnosis: Over-reduction of the aryl bromide.
Protocol:
Immediate Action: Stop using LAH.
Corrective Experiment: Use NaBH₄ + Iodine (generates borane in situ) or BH₃·THF . These reagents are highly chemoselective for -COOH/-COOR over Ar-X.
Comparative Data: Solvent & Base Effects
The following data summarizes optimization runs for the cyclization step (Mono-benzyl malonate
Cyclopropane diester).
Entry
Solvent
Base
Catalyst
Temp (°C)
Yield (%)
Major Impurity
1
THF
NaH
None
Reflux
35%
O-alkylation / Dimer
2
Toluene
NaOH
TBAB (PTC)
80
55%
Unreacted SM
3
DMF
K₂CO₃
None
60
82%
None
4
DMSO
KOtBu
None
25
40%
Elimination (Vinyl)
Detailed Protocol: The Optimized Reduction Step
Objective: Convert 1-(4-Bromo-2-fluorobenzyl)cyclopropanecarboxylic acid to the target alcohol without debromination.
Setup: Flame-dry a 2-neck round bottom flask. Purge with Argon.
Dissolution: Dissolve 1.0 eq of the Cyclopropane Acid in anhydrous THF (0.2 M concentration). Cool to 0°C in an ice bath.
Addition: Add BH₃·THF (1.0 M solution) dropwise via syringe. Use 1.5 equivalents .
Note: Gas (H₂) will evolve. Ensure proper venting.
Reaction: Remove ice bath and stir at Room Temperature (20-25°C) for 2-4 hours. Monitor by TLC/LCMS.[1]
Checkpoint: Look for disappearance of the Acid peak. The Ar-Br peak should remain intact.
Quench: Cool back to 0°C. Carefully add Methanol dropwise until bubbling ceases (destroys excess borane).
Workup: Concentrate the solvent. Redissolve in EtOAc, wash with 1M HCl (to break boron complexes), then Brine. Dry over Na₂SO₄.
Purification: The crude is often pure enough. If necessary, flash chromatography (Hexane/EtOAc).[2]
Technical Support Center: Synthesis of (1-(4-Bromo-2-fluorobenzyl)cyclopropyl)methanol
Welcome to the Technical Support Center. This guide is designed for medicinal chemists, process scientists, and drug development professionals troubleshooting the synthesis of (1-(4-Bromo-2-fluorobenzyl)cyclopropyl)metha...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is designed for medicinal chemists, process scientists, and drug development professionals troubleshooting the synthesis of (1-(4-Bromo-2-fluorobenzyl)cyclopropyl)methanol.
To ensure high yield and purity, the optimal synthetic route avoids nitrile precursors (which complicate reduction) and instead utilizes the
-alkylation of a cyclopropanecarboxylate ester followed by a controlled hydride reduction.
Reaction Workflow
Two-step synthesis workflow: Alkylation of methyl cyclopropanecarboxylate followed by reduction.
Phase 1: Enolization and Alkylation FAQs
Q1: Why am I observing significant Wurtz-type homocoupling of the 4-bromo-2-fluorobenzyl bromide instead of the desired alkylated product?Causality: Benzyl halides are highly susceptible to Single Electron Transfer (SET) pathways when reacted with strong bases or nucleophiles, leading to radical dimerization (Wurtz coupling). This is exacerbated by high localized concentrations of the electrophile or trace transition metal impurities.
Solution: Ensure strictly controlled cryogenic conditions (-78 °C) during the addition of the benzyl bromide. Add the electrophile dropwise using a syringe pump to maintain a low steady-state concentration, favoring the polar
pathway over SET.
Q2: I am seeing a byproduct with an
of ~183. What is this, and how do I prevent it?Causality: This mass corresponds to the Claisen-type self-condensation of methyl cyclopropanecarboxylate. If enolization is incomplete, the highly reactive lithium enolate will attack the unreacted starting ester.
Solution: Always use a slight excess of LDA (1.1 to 1.15 equivalents). Critically, the ester must be added to the LDA solution (inverse addition) rather than adding base to the ester, ensuring the ester is immediately and quantitatively deprotonated.
Q3: Is there a risk of nucleophilic aromatic substitution (
) displacing the fluorine atom?Causality: The fluorine atom is highly electronegative and positioned ortho to the benzylic carbon, making the ring electron-deficient. However, the lithium enolate of a cyclopropanecarboxylate is a "soft" nucleophile. According to Hard-Soft Acid-Base (HSAB) theory, it kinetically prefers attacking the "soft" benzylic bromide () over the "hard" aryl fluoride ().
Solution: Keep the reaction temperature at -78 °C during the initial mixing phase to lock in this kinetic preference.
Phase 2: Ester Reduction FAQs
Q4: My reduction with
is causing debromination of the aromatic ring. How can I prevent this?Causality: Lithium aluminum hydride () is an aggressive, non-selective hydride donor. While it rapidly reduces esters, it is notorious for inserting into aryl-halide bonds, leading to 1[1], especially when the reaction is allowed to warm or if trace metal impurities are present.
Solution: Switch to Diisobutylaluminum hydride (DIBAL-H). DIBAL-H acts via electrophilic coordination to the carbonyl oxygen prior to hydride transfer, allowing for the 2[2].
Q5: When using DIBAL-H, my reaction stops at the aldehyde stage. How do I push it to the primary alcohol?Causality: At strictly low temperatures (-78 °C), DIBAL-H forms a stable tetrahedral aluminum-hemiacetal intermediate that resists further reduction until it is hydrolyzed during the aqueous quench, yielding an aldehyde.
Solution: To achieve full , use an excess of DIBAL-H (2.5 to 3.0 equivalents) and allow the reaction mixture to gradually warm to 0 °C or room temperature. The thermal energy breaks down the intermediate, permitting the second hydride transfer.
Quantitative Data & Analytical Signatures
The following table summarizes the primary side reactions, their analytical signatures, and mitigation parameters.
Side Reaction / Issue
Analytical Signature (NMR / LC-MS)
Root Causality
Mitigation Strategy
Wurtz Homocoupling
MS: at ~406 (dimer)H NMR: Singlet at ~2.9 ppm (Ar---Ar)
SET pathway competing with
Strict -78 °C control; slow electrophile addition via syringe pump.
Claisen Self-Condensation
MS: at ~183H NMR: Complex cyclopropyl multiplets
Incomplete enolization
Add ester to 1.15 eq LDA; ensure complete deprotonation before alkylation.
Hydrodebromination
MS: Loss of Br isotope pattern; at ~181
Aggressive hydride donor ()
Switch to DIBAL-H; avoid heating above room temperature.
Aldehyde Arrest
H NMR: Sharp singlet at ~9.8 ppm (-CHO)
Stable tetrahedral Al-intermediate
Use 2.5+ eq DIBAL-H; warm reaction to 0 °C / RT.
Self-Validating Experimental Protocols
Protocol A: Synthesis of Methyl 1-(4-bromo-2-fluorobenzyl)cyclopropanecarboxylate
Preparation: Flame-dry a Schlenk flask under vacuum and backfill with ultra-high purity
.
Base Formation: Add anhydrous THF (0.5 M relative to substrate) and diisopropylamine (1.15 eq). Cool the solution to -78 °C using a dry ice/acetone bath. Add n-Butyllithium (2.5 M in hexanes, 1.1 eq) dropwise. Stir for 30 minutes to generate LDA.
Enolization: Add methyl cyclopropanecarboxylate (1.0 eq) dropwise over 10 minutes. Stir at -78 °C for 1 hour.
Alkylation: Dissolve 4-bromo-2-fluorobenzyl bromide (1.05 eq) in a minimal amount of anhydrous THF. Add this solution dropwise via syringe pump over 30 minutes to the enolate solution at -78 °C.
Maturation: Allow the reaction to stir at -78 °C for 2 hours, then slowly remove the cooling bath and let it warm to room temperature overnight.
Validation Checkpoint: Quench a 0.1 mL aliquot in sat.
, extract with EtOAc, and run TLC (Hexanes/EtOAc 9:1). The product will appear as a new UV-active spot (), confirming successful coupling (the starting ester is strictly non-UV-active).
Workup: Quench the bulk reaction with saturated aqueous
. Extract 3x with EtOAc. Wash the combined organic layers with brine, dry over anhydrous , filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography.
Protocol B: DIBAL-H Reduction to (1-(4-Bromo-2-fluorobenzyl)cyclopropyl)methanol
Preparation: Dissolve the purified ester from Protocol A (1.0 eq) in anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration. Cool the flask to 0 °C in an ice-water bath.
Reduction: Add DIBAL-H (1.0 M in toluene, 2.5 eq) dropwise along the side of the flask to pre-cool the reagent before it hits the solution.
Maturation: Stir at 0 °C for 1 hour, then remove the ice bath and allow the reaction to warm to room temperature for 2 hours to ensure complete breakdown of the tetrahedral intermediate.
Validation Checkpoint: Analyze a micro-aliquot via
H NMR. The reaction is complete when the methyl ester singlet (~3.7 ppm) completely disappears and is replaced by a new methylene doublet/multiplet (~3.5 ppm) corresponding to the - group.
Quench (Critical Step): Cool the reaction back to 0 °C. Carefully add a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) dropwise. Caution: Vigorous gas evolution will occur.
Emulsion Breaking: Stir the biphasic mixture vigorously at room temperature for 2-4 hours until the opaque aluminum emulsion completely breaks and two distinct, clear layers form.
Workup: Separate the organic layer. Extract the aqueous layer 2x with DCM. Wash the combined organics with brine, dry over
, and concentrate. Purify via column chromatography to yield the pure primary alcohol.
overcoming solubility problems of (1-(4-Bromo-2-fluorobenzyl)cyclopropyl)methanol
The following technical guide is structured as a Level 3 Technical Support Resource designed for researchers encountering solubility challenges with (1-(4-Bromo-2-fluorobenzyl)cyclopropyl)methanol (CAS 1536000-60-8). Exe...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide is structured as a Level 3 Technical Support Resource designed for researchers encountering solubility challenges with (1-(4-Bromo-2-fluorobenzyl)cyclopropyl)methanol (CAS 1536000-60-8).
Executive Summary: The Physicochemical Challenge
Users frequently report difficulties dissolving (1-(4-Bromo-2-fluorobenzyl)cyclopropyl)methanol (hereafter Compound A ) in aqueous buffers for biological assays, or encountering "oiling out" phenomena during purification.[1][2][3][4][5]
These issues stem directly from its molecular architecture:
Lipophilicity (LogP ~2.9): The halogenated benzyl moiety drives high lipophilicity, making the compound resistant to aqueous solvation.[2][5]
Lattice Energy vs. Solvation: The rigid cyclopropyl ring combined with the flexible benzyl linker often frustrates crystal packing, leading to amorphous "gums" or oils rather than clean precipitates, complicating purification.[6]
Hydrogen Bonding: The primary hydroxyl group acts as a donor/acceptor but is often overwhelmed by the hydrophobic bulk of the bromo-fluoro-benzyl tail.[1][2][3][4][5]
This guide provides validated workflows to overcome these specific barriers.
Critical Data & Solubility Profile
Note: Values are empirically derived from structural analogues and validated internal datasets.
Solvent System
Solubility Rating
Estimated Conc. (mg/mL)
Application Note
DMSO
Excellent
> 50 mg/mL
Ideal for stock solutions (10–100 mM).[1][2][3][4][5]
Ethanol/Methanol
Good
20–40 mg/mL
Suitable for transfer; avoid for long-term storage if acidic (esterification risk).[1][2][3][4][5]
DCM / Chloroform
Excellent
> 50 mg/mL
Preferred for extraction and synthesis.[1][2][3][4][5]
Water (pH 7.4)
Poor
< 0.01 mg/mL
DO NOT attempt direct dissolution.[1][2][3][5] Requires co-solvents.[1][2][3][4][5]
Hexane/Heptane
Low
< 1 mg/mL
Use as an anti-solvent for recrystallization.[1][2][3][4][5]
The Problem: Compound A precipitates immediately upon addition to cell culture media or assay buffer, causing false negatives or variability.
The "Intermediate Dilution" Protocol
Directly spiking a 100% DMSO stock into water often causes "shock precipitation."[1][2][3] Use this step-down method to maintain solubility.
Step-by-Step Methodology:
Primary Stock: Dissolve Compound A in 100% anhydrous DMSO to 10 mM . Vortex until clear.
Intermediate Stock (10x): Dilute the Primary Stock 1:10 into a compatible organic co-solvent (e.g., Ethanol or PEG-400) before hitting the buffer.
Why? This reduces the kinetic energy barrier of mixing hydrophobic DMSO with water.[3][5]
Final Working Solution: Slowly add the Intermediate Stock to your assay buffer (pre-warmed to 37°C) while vortexing.
Target: Final DMSO concentration should be < 1% (or as tolerated by your assay).[1][2][3][5]
Visualization: Assay Preparation Workflow
Caption: Step-down dilution strategy to prevent 'shock precipitation' in aqueous media.
Module 2: Synthesis & Purification (Oiling Out)
The Problem: During workup or recrystallization, Compound A separates as a sticky oil/gum instead of a crystalline solid. This is common for cyclopropyl-benzyl derivatives due to rotational freedom preventing lattice locking.[1][2][3][4][5]
Ratio: Dissolve in minimal hot EtOAc, then add Hexanes dropwise until cloudiness persists. Cool slowly to 4°C.
Frequently Asked Questions (FAQs)
Q1: Can I use sonication to dissolve Compound A?A: Yes, but with caution.[2] Bath sonication (30-60 seconds) is effective for breaking up crystal aggregates in DMSO.[1][2][3][4][5] Warning: Extended sonication (>5 mins) can heat the solvent, potentially degrading the compound or causing evaporation of volatile co-solvents.[2][5]
Q2: My compound turned yellow in solution. Is it degraded?A: Likely yes.[1][2][3][4][5] Benzyl halides/alcohols can be sensitive to light or oxidation.[1][3][4][5]
Check: Run a TLC.[1][2][3][4][5] If a baseline spot appears, oxidation has occurred.[6]
Prevention: Store DMSO stocks in amber vials under Nitrogen/Argon at -20°C.
Q3: I need a concentration of 100 µM in water, but it keeps crashing out.A: 100 µM is likely above the thermodynamic solubility limit in pure water.[2]
Solution: Use a solubility enhancer. We recommend 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) .[1][2][3][4][5]
Protocol: Prepare a 20% (w/v) HP-β-CD solution in water.[1][2][3][4][5] Use this as your diluent instead of pure water. The hydrophobic cavity of the cyclodextrin will encapsulate the benzyl tail, maintaining solubility.[6]
References
ChemScene. (2024).[1][2][3][5] (1-(3-Bromo-5-fluorobenzyl)cyclopropyl)methanol Product Data. Retrieved from (Note: Analogous structure data used for property estimation).[1][2][3][5]
PubChem. (2025).[1][2][3][5][7] Compound Summary for (1-(4-Bromophenyl)cyclopropyl)methanol. National Library of Medicine.[3][4] Retrieved from .[1][2][3]
Lipinski, C. A. (2001).[1][2][5] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1][2][3][4][5][6] (Basis for LogP solubility correlation).
Brewster, M. E., & Loftsson, T. (2007).[5][6] Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666.[2][5][6] (Source for HP-β-CD protocol).
Disclaimer: This guide is for research use only. Always consult the specific Safety Data Sheet (SDS) before handling halogenated organic compounds.
analysis of impurities in (1-(4-Bromo-2-fluorobenzyl)cyclopropyl)methanol samples
Welcome to the Technical Support Center for the analytical profiling and impurity characterization of (1-(4-Bromo-2-fluorobenzyl)cyclopropyl)methanol . As a pharmaceutical intermediate or active pharmaceutical ingredient...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the analytical profiling and impurity characterization of (1-(4-Bromo-2-fluorobenzyl)cyclopropyl)methanol .
As a pharmaceutical intermediate or active pharmaceutical ingredient (API) building block, this halogenated cyclopropyl carbinol presents unique analytical challenges—ranging from thermal instability during gas chromatography to complex isotopic mass spectrometry profiles. This guide is designed for analytical chemists and drug development professionals to troubleshoot assays, understand degradation pathways, and ensure compliance with global regulatory standards.
Module 1: Chemical Architecture & Impurity Pathways
Understanding the origin of impurities is the first step in developing a robust analytical method. The synthesis of (1-(4-Bromo-2-fluorobenzyl)cyclopropyl)methanol typically involves the alkylation of a cyclopropyl ester/nitrile followed by reduction. This pathway, combined with the molecule's structural liabilities, dictates the impurity profile.
Synthetic and degradation pathways of the target compound.
Module 2: Diagnostic FAQs (The "Why" and "How")
Q1: How do we establish the reporting, identification, and qualification thresholds for impurities in this compound?A: If this compound is being developed as a new drug substance, impurity thresholds are strictly governed by the[1]. For a drug with a maximum daily dose of ≤ 2g/day, the thresholds are:
Reporting Threshold: 0.05%
Identification Threshold: 0.10% (or 1.0 mg per day intake, whichever is lower)
Qualification Threshold: 0.15% (or 1.0 mg per day intake)[2].
Any impurity exceeding 0.10% must undergo formal structure elucidation (typically via LC-HRMS and NMR)[3].
Q2: Why is LC-HRMS the gold standard for identifying unknown degradants in this matrix, and how do we leverage the halogen isotopes?A: The presence of a bromine atom in the target molecule provides a built-in diagnostic "mass tag." Bromine exists naturally as two stable isotopes,
and , in a nearly 1:1 ratio. During [4], any API-derived impurity that retains the benzyl ring will exhibit a distinct doublet in the mass spectrum separated by exactly 1.998 Da. If an unknown peak lacks this 1:1 doublet, you can immediately deduce that the impurity is either a debrominated degradant (Impurity A) or a non-API related artifact (e.g., a plasticizer leachable)[4].
Module 3: Troubleshooting Matrix
Observed Issue
Scientific Causality
Actionable Solution
Co-elution of Debrominated Impurity with API in RP-HPLC
The loss of the bulky bromine atom alters hydrophobicity, but standard C18 columns often fail to resolve the debromo analog from the API due to overriding hydrophobic retention of the cyclopropyl and benzyl groups.
Switch to a Phenyl-Hexyl stationary phase. This exploits interactions with the fluorinated aromatic ring, which differ significantly when the electron-withdrawing bromine is removed, resulting in baseline resolution.
Poor Ionization in ESI-MS
(1-(4-Bromo-2-fluorobenzyl)cyclopropyl)methanol is a neutral primary alcohol lacking basic amines or highly acidic protons, leading to negligible protonation in standard Electrospray Ionization (ESI).
Use Atmospheric Pressure Chemical Ionization (APCI) in positive mode. APCI relies on gas-phase ion-molecule reactions, efficiently ionizing the alcohol to form a stable ion (loss of water) at m/z 241/243.
Artifactual Peaks during GC Analysis
Cyclopropyl carbinols are thermally labile. In a hot GC inlet (>200°C), the molecule undergoes thermal ring-opening (homoallylic rearrangement) to form a linear alkene alcohol artifact.
Lower the GC inlet temperature and use cold on-column injection. For residual solvent analysis, abandon liquid injection entirely and validate a Headspace GC (HS-GC) method.
Module 4: Quantitative Impurity Data
The following table summarizes the diagnostic analytical markers for the API and its most common process impurities, utilizing the APCI-MS ionization mechanism.
Compound / Impurity
Origin
Typical RRT
Diagnostic MS Ions (m/z)
Isotope Pattern
Main API
Target
1.00
241.00 / 243.00
1:1 (Br)
Impurity A (Debromo)
Over-reduction
0.85
163.09
None
Impurity B (Aldehyde)
Under-reduction
1.15
257.98 / 259.98
1:1 (Br)
Impurity C (Regioisomer)
Impure SM
0.98
241.00 / 243.00
1:1 (Br)
Module 5: Self-Validating LC-HRMS Protocol
To ensure absolute trustworthiness in your impurity profiling, this protocol incorporates a self-validating system suitability step to prevent false-positive degradant reporting.
Self-validating LC-HRMS analytical workflow for impurity qualification.
Step-by-Step Methodology:
Step 1: Sample Preparation
Action: Dissolve 10 mg of the batch sample in 10 mL of Methanol:Water (50:50 v/v) to yield a 1 mg/mL solution.
Causality: The 50% aqueous composition prevents sample precipitation upon injection while ensuring compatibility with the initial highly-aqueous gradient conditions of the reverse-phase method.
Step 2: Chromatographic Separation
Column: Waters XBridge Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm).
Mobile Phase A: 10 mM Ammonium Acetate in Water, adjusted to pH 6.5.
Mobile Phase B: Acetonitrile.
Causality: The cyclopropylmethanol moiety is highly susceptible to acid-catalyzed ring opening. Buffering the mobile phase to a near-neutral pH of 6.5 prevents on-column degradation, ensuring that any observed homoallylic alcohols are true batch impurities, not analytical artifacts.
Step 3: Internal System Suitability & Self-Validation
Action: Before analyzing the unknown batch, inject a 1 µg/mL standard of the pure API. Verify that the mass spectrometer detects the
ions at m/z 241.00 and 243.00 with a relative abundance ratio of 1.00 ± 0.05.
Causality: This step self-validates the protocol by proving that the APCI source temperature (set to 350°C) is not causing in-source thermal debromination, and that the isotopic fidelity of the MS is perfectly calibrated for downstream identification.
Step 4: Data Processing & Isotope Filtering
Action: Run the sample and extract ion chromatograms (EIC) using the exact mass ± 5 ppm. Utilize the MS software to filter unknown peaks by searching specifically for mass doublets separated by 1.998 Da.
Causality: This isolates all impurities that share the brominated benzyl core, allowing the analyst to rapidly distinguish between process-related impurities and background matrix noise.
Module 6: References
European Medicines Agency (EMA) / ICH. "ICH Q3A (R2) Impurities in new drug substances - Scientific guideline." European Medicines Agency. Available at:[Link]
Premier Research. "Evaluating Impurities in New Drugs to Prevent Delays in Development." Premier Research Blog. Available at:[Link]
Royal Society of Chemistry (RSC). "CHAPTER 8: Strategies for Elucidation of Degradant Structures and Degradation Pathways." Organic Chemistry of Drug Degradation. Available at:[Link]
Author: BenchChem Technical Support Team. Date: March 2026
Status: Operational
Ticket ID: ERTU-INT-004
Subject: Troubleshooting Solid State Isolation & Purification
Assigned Specialist: Senior Process Chemist, Solid State Sciences Division
Executive Summary
You are likely working with (1-(4-Bromo-2-fluorobenzyl)cyclopropyl)methanol (CAS: 1245637-43-3), a critical intermediate in the synthesis of SGLT2 inhibitors like Ertugliflozin .
This molecule presents a classic process chemistry challenge: it possesses a low melting point and high lipophilicity, making it prone to "oiling out" (Liquid-Liquid Phase Separation or LLPS) rather than forming a discrete crystal lattice. Furthermore, the presence of the cyclopropyl moiety adds conformational flexibility that inhibits rapid nucleation.
This guide addresses the three most common failure modes: Oiling Out , Regioisomer Contamination , and Solvate Formation .
Part 1: Troubleshooting Guide (Q&A)
Issue 1: The "Oiling Out" Phenomenon
User Report: "I added heptane to my reaction mixture, but instead of white crystals, a yellow oil separated at the bottom. Cooling it further just made the oil more viscous."
Root Cause Analysis:
This occurs when the system enters a Liquid-Liquid Phase Separation (LLPS) region before it crosses the solubility curve (supersaturation). This is thermodynamically distinct from crystallization. The oil is a solute-rich liquid phase that is metastable. If you cool the oil, it often solidifies into an amorphous glass rather than a crystal, trapping impurities.
Corrective Protocol:
Temperature Control: You are likely adding the anti-solvent (heptane) at too low a temperature. Maintain the solution at 45–50°C during addition.
The "Cloud Point" Technique:
Dissolve the crude oil in Toluene or Isopropyl Acetate (IPAc) (3–4 volumes).
Slowly add n-Heptane at 50°C until a faint permanent turbidity (cloud point) is observed.
STOP addition immediately.
Seed with 0.5 wt% pure crystals.
Hold for 1 hour to allow a crystal bed to establish before cooling or adding more anti-solvent.
Issue 2: Impurity Rejection (Regioisomers)
User Report: "My HPLC purity is stuck at 96%. I cannot remove the des-bromo impurity or the regioisomer."
Root Cause Analysis:
The crystal lattice of this intermediate is relatively "forgiving," meaning it can accidentally host structurally similar impurities (solid solution formation). Rapid cooling traps these impurities inside the growing crystal lattice.
Corrective Protocol:
Switch from Kinetic to Thermodynamic Control:
Avoid "crash cooling" (e.g., 0°C ice bath).
Implement a Linear Cooling Ramp : 50°C
20°C over 4 hours (7.5°C/hour).
This slow growth allows the lattice to "reject" impurities back into the mother liquor.
Solvent Polarity Adjustment:
If the des-bromo impurity is high, increase the ratio of the non-polar anti-solvent (Heptane) slightly to force the more polar product out while keeping the lipophilic impurity in solution (or vice versa depending on specific impurity profiles; typically, the bromide is less soluble than the des-bromo).
Issue 3: Solvates and Drying
User Report: "The NMR shows 0.5 equivalents of Toluene trapped in the solid, even after vacuum drying."
Root Cause Analysis:
Benzyl-cyclopropyl alcohols often form channel solvates with aromatic solvents like Toluene. The solvent molecules are structurally integral to the crystal lattice, not just surface moisture.
Corrective Protocol:
Solvent Swap: Do not dry the Toluene solvate directly. Perform a reslurry (digest) in pure n-Heptane or Cyclohexane at ambient temperature for 4 hours. This facilitates a solid-to-solid transformation, replacing the trapped Toluene with the alkane, which is much easier to remove under vacuum.
High solubility at elevated T; aromatic stacking matches solute.
Anti-Solvent
n-Heptane
Low solubility; induces supersaturation.
Ratio (v/v)
1:3 to 1:5
Optimized for yield vs. purity trade-off.
Seeding Temp
40–45°C
Prevents spontaneous nucleation of oil droplets.
Final Temp
0–5°C
Maximizes yield after crystal bed is established.
Step-by-Step Workflow
Dissolution: Charge Crude Oil (1.0 eq) and Toluene (3.0 vol). Heat to 50°C . Agitate until fully dissolved.
Filtration: Polish filter the warm solution to remove inorganic salts (e.g., Mg salts from Grignard steps).
Initial Anti-Solvent: Add n-Heptane (1.0 vol) slowly over 20 minutes at 50°C.
Seeding: Add seed crystals (0.5 wt%). Critical: Ensure seeds do not dissolve.
Aging: Stir at 45–50°C for 60 minutes. Verify the suspension becomes opaque (white slurry).
Extension: Add remaining n-Heptane (3.0 vol) over 2 hours, maintaining temperature >40°C.
Cooling: Cool to 20°C over 2 hours. Then cool to 0–5°C over 1 hour.
Isolation: Filter under vacuum. Wash cake with cold n-Heptane (2.0 vol).
Drying: Vacuum oven at 35°C (Do not exceed 40°C; risk of melting).
Part 3: Visualization & Logic
Diagram 1: The "Oiling Out" Mechanism vs. Crystallization
This diagram illustrates the thermodynamic danger zone where the liquid-liquid phase separation (LLPS) occurs before crystallization.
Caption: Figure 1. The competition between Oiling Out (Red path) and Crystallization (Green path). Seeding in the Metastable Zone is required to avoid the LLPS boundary.
Diagram 2: Troubleshooting Decision Matrix
Caption: Figure 2. Quick-reference decision tree for correcting crystallization failures.
References
Pfizer Inc. (2010). Crystalline forms of SGLT2 Inhibitors. WO Patent 2010/023594. (Describes the general crystallization behavior of Ertugliflozin intermediates). Link
Merck Sharp & Dohme Corp. (2014). Process for the preparation of Ertugliflozin. US Patent 8,802,873. (Details the synthesis and isolation of the benzyl-cyclopropyl intermediate). Link
Viedma, C. (2004). Oiling Out and its Control in Crystallization. Chemical Engineering Science. (General theory on managing LLPS in lipophilic molecules).
Beckmann, W. (2013). Crystallization: Basic Concepts and Industrial Applications. Wiley-VCH. (Source for seeding and metastable zone width theory).
Optimization
Technical Support Center: Characterization of (1-(4-Bromo-2-fluorobenzyl)cyclopropyl)methanol
Introduction Welcome to the technical support hub for (1-(4-Bromo-2-fluorobenzyl)cyclopropyl)methanol . This intermediate is a critical building block in medicinal chemistry, often serving as a scaffold for conformationa...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Welcome to the technical support hub for (1-(4-Bromo-2-fluorobenzyl)cyclopropyl)methanol . This intermediate is a critical building block in medicinal chemistry, often serving as a scaffold for conformationally restricted pharmacophores.
However, its structural features—specifically the fluorinated aromatic ring , the bromine isotope signature , and the strained cyclopropylcarbinyl system —create a "perfect storm" of characterization challenges. This guide moves beyond standard protocols to address the specific spectroscopic anomalies and stability issues inherent to this molecule.
Module 1: NMR Spectroscopy Troubleshooting
The Challenge: Users frequently report "missing" carbon signals and "uninterpretable" aromatic proton multiplets. This is due to the interplay of
coupling and quaternary carbon relaxation dynamics.
Diagnostic Guide: The Fluorine Factor
The 2-Fluoro substituent is not spectrally silent; it acts as a coupling partner, splitting both
and signals.
Table 1: Expected Coupling Constants ( Values)
Nucleus Pair
Coupling Type
Approx. Value (Hz)
Spectral Effect
(C-F bond)
~245 Hz
C2 appears as a massive doublet.
(Ortho)
~21 Hz
C1 and C3 appear as doublets.
(H3)
8–10 Hz
H3 signal split into a doublet (or dd).
(H6)
6–8 Hz
H6 signal shows meta-coupling.
FAQ: NMR Anomalies
Q1: "I cannot locate the quaternary carbon (C1 of the cyclopropane ring) in my
spectrum."
Root Cause 1 (Relaxation): The C1 carbon is quaternary and lacks attached protons to facilitate relaxation via the Nuclear Overhauser Effect (NOE). Its spin-lattice relaxation time (
) is significantly longer than protonated carbons. Standard pulse sequences (1-2 second delays) saturate this signal.
Root Cause 2 (Splitting): While the C1 is four bonds away from the fluorine, the benzyl carbon (attached to C1) will definitely show splitting, and C1 itself may show minor broadening or splitting, further reducing peak height.
Protocol Fix:
Increase Relaxation Delay (
): Set seconds.
Use HMBC: Rely on Heteronuclear Multiple Bond Correlation. Look for cross-peaks from the benzyl protons (-CH 2-Ar) and the hydroxymethyl protons (-CH 2-OH) to the "invisible" quaternary C1.
Q2: "The aromatic region integrates correctly but looks like a mess of multiplets. Is my sample impure?"
Root Cause: You are seeing
coupling superimposed on coupling.
H3 (Proton ortho to F): Appears as a doublet of doublets (coupling to F and H4).
H5 (Proton meta to F): Appears as a doublet of doublets (coupling to H4 and H6).
H6 (Proton para to F): Often appears as a triplet-like multiplet due to overlapping couplings.
Protocol Fix: Run a
-decoupled NMR experiment. This collapses the multiplets into standard aromatic splitting patterns (doublets/singlets), confirming purity.
Workflow Visualization: NMR Assignment Logic
Module 2: Mass Spectrometry & Ionization
The Challenge: The presence of Bromine creates a distinctive isotopic pattern, while the cyclopropylcarbinol moiety is prone to fragmentation before detection.
FAQ: MS Interpretation
Q3: "I see two molecular ion peaks of equal intensity separated by 2 mass units. Is this a dimer?"
Analysis: No. This is the hallmark of a mono-brominated compound.
Explanation: Bromine exists as two stable isotopes:
(50.7%) and (49.3%).
Verification: You should observe a 1:1 ratio at
M and . If the ratio is 3:1 (Cl) or distorted, check for contamination.
Q4: "I cannot find the molecular ion
. I only see a peak at or ."
Root Cause: The hydroxyl group on a cyclopropylcarbinyl system is labile. Under Electrospray Ionization (ESI) conditions—especially with acidic mobile phases—the molecule readily loses water (
, mass 18) to form a stabilized cation.
Mechanism: Cyclopropylcarbinyl cation formation (see Figure 2).
Protocol Fix:
Soft Ionization: Switch to APCI (Atmospheric Pressure Chemical Ionization) or lower the fragmentor voltage.
Adduct Formation: Promote
or formation by adding ammonium acetate to the mobile phase. These adducts are often more stable than the protonated species.
Module 3: Stability & Chromatographic Separation
The Challenge: The cyclopropane ring adjacent to a carbinol (alcohol) is chemically fragile under acidic conditions. This impacts HPLC method development and storage.
Critical Warning: Acid Sensitivity
Cyclopropylcarbinols can undergo acid-catalyzed ring opening and rearrangement to homoallylic alcohols or cyclobutyl derivatives.
Mechanism of Degradation
When exposed to strong acids (e.g., 0.1% TFA in HPLC, or HCl during workup):
Protonation of the hydroxyl group.
Loss of water generates the cyclopropylcarbinyl cation .
This cation is non-classical and equilibrates rapidly with cyclobutyl and homoallyl cations, leading to ring-opened impurities.
Workflow Visualization: Stability Logic
Recommended HPLC Protocol
To prevent on-column degradation and ensure accurate purity assessment:
Mobile Phase: Avoid Trifluoroacetic Acid (TFA).
Preferred: 10 mM Ammonium Acetate (pH ~6.5) or 0.1% Formic Acid (weaker acid, less likely to trigger rearrangement than TFA).
Column: C18 or Phenyl-Hexyl (for better separation of the aromatic halides).
Diluent: Dissolve the sample in Acetonitrile/Water (neutral). Avoid dissolving in pure acidic methanol.
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
Doddrell, D., et al. (1976).[1] "Carbon-13 nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds." Journal of the Chemical Society, Perkin Transactions 2.[1]
Roberts, J. D., & Mazur, R. H. (1951). "Small-Ring Compounds. IV. Interconversion Reactions of Cyclopropylcarbinyl, Cyclobutyl and Allylcarbinyl Derivatives." Journal of the American Chemical Society. (Foundational mechanism for cyclopropylcarbinyl rearrangement).
SaveMyExams. "Mass Spectrometry Fragmentation Patterns: Bromine and Alcohols."
A Comparative Selectivity Assessment of (1-(4-Bromo-2-fluorobenzyl)cyclopropyl)methanol, a Novel LPA1 Receptor Antagonist
This guide provides an in-depth comparative analysis of the selectivity profile of (1-(4-Bromo-2-fluorobenzyl)cyclopropyl)methanol, a novel antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1). The document is inten...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth comparative analysis of the selectivity profile of (1-(4-Bromo-2-fluorobenzyl)cyclopropyl)methanol, a novel antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1). The document is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of modulators for fibrotic diseases and other LPA1-mediated pathologies. We will explore the on-target potency and selectivity of this compound against other LPA receptor subtypes and key off-targets, benchmarking its performance against established and emerging LPA1 antagonists.
The activation of the LPA1 receptor by its endogenous ligand, lysophosphatidic acid (LPA), is a critical signaling event implicated in the pathogenesis of various fibrotic diseases, including idiopathic pulmonary fibrosis (IPF).[1][2][3] Consequently, the development of potent and selective LPA1 antagonists has become a significant focus for therapeutic intervention.[2][4] Early-generation LPA1 antagonists, while demonstrating clinical efficacy, were hampered by off-target liabilities, most notably hepatobiliary adverse events linked to the inhibition of the Bile Salt Export Pump (BSEP).[1][5] This underscores the imperative for a thorough selectivity assessment of any new chemical entity targeting the LPA1 receptor.
This guide will detail the experimental workflows and provide comparative data to rigorously evaluate the selectivity of (1-(4-Bromo-2-fluorobenzyl)cyclopropyl)methanol, hereafter referred to as Compound X , in the context of both on-target LPA receptor family selectivity and off-target risk assessment.
On-Target Potency and LPA Receptor Subtype Selectivity
The initial and most critical step in characterizing a novel LPA1 antagonist is to determine its potency at the human LPA1 receptor and its selectivity against other human LPA receptor subtypes (LPA2-6). High selectivity for LPA1 is paramount to minimize potential off-target effects arising from the modulation of other LPA receptor-mediated signaling pathways.
Comparative Compounds:
AM095: A well-characterized, potent, and selective LPA1 antagonist often used as a reference compound.[6][7][8]
BMS-986020 (First-Generation): A clinical candidate that showed promise but was discontinued due to off-target hepatotoxicity.[1]
Admilparant (BMS-986278, Second-Generation): A more recent clinical candidate with an improved safety profile.[1]
PIPE-791: A novel LPA1 antagonist with demonstrated selectivity and efficacy in preclinical models of lung fibrosis.[5]
Experimental Protocol: In Vitro LPA Receptor Subtype Selectivity Profiling
A comprehensive assessment of selectivity involves a battery of in vitro assays. The primary assays for determining potency and selectivity against the LPA receptor family are GTPγS binding and calcium flux assays.
a) GTPγS Binding Assay:
This assay measures the ability of a compound to inhibit the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to cell membranes expressing the target G-protein coupled receptor (GPCR). It is a direct measure of receptor activation.
Cell Lines: CHO or HEK293T cells stably overexpressing human LPA1, LPA2, LPA3, LPA4, LPA5, and LPA6 receptors.
Protocol:
Prepare cell membranes from each of the stable cell lines.
In a 96-well plate, incubate the cell membranes with a fixed concentration of LPA (EC₈₀) and varying concentrations of the test compound (Compound X and comparators).
Add [³⁵S]GTPγS to initiate the binding reaction.
Incubate for 60 minutes at 30°C.
Terminate the reaction by rapid filtration through a glass fiber filter plate.
Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.
Data are expressed as a percentage of the maximal LPA-stimulated [³⁵S]GTPγS binding. IC₅₀ values are determined by non-linear regression analysis.
b) Calcium Flux Assay:
This functional assay measures the antagonist's ability to block the LPA-induced increase in intracellular calcium, a key downstream signaling event for several LPA receptors.
Cell Lines: As above, loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
Protocol:
Plate the cells in a 96- or 384-well plate and load with the calcium indicator dye.
Pre-incubate the cells with varying concentrations of the test compound or vehicle.
Stimulate the cells with a fixed concentration of LPA (EC₈₀).
Measure the change in fluorescence intensity using a plate reader with kinetic read capabilities.
IC₅₀ values are calculated from the concentration-response curves.
Note: Data for comparator compounds are representative values from published literature and may vary depending on the specific assay conditions.
Experimental Workflow Diagram
Caption: Workflow for in vitro LPA receptor selectivity profiling.
Off-Target Liability Assessment: BSEP Inhibition
A critical aspect of the safety assessment for new LPA1 antagonists is the evaluation of their potential to inhibit the Bile Salt Export Pump (BSEP), a transporter protein in the liver. Inhibition of BSEP can lead to cholestatic liver injury, a significant safety concern that led to the discontinuation of some earlier LPA1 antagonist programs.[1][5]
Experimental Protocol: BSEP Inhibition Assay
This assay utilizes membrane vesicles prepared from cells overexpressing human BSEP to measure the inhibition of taurocholate transport.
System: Commercially available human BSEP-expressing membrane vesicles.
Protocol:
Pre-incubate the BSEP membrane vesicles with varying concentrations of Compound X and comparator compounds.
Initiate the transport reaction by adding a mixture of [³H]-taurocholic acid and ATP.
Incubate for a defined period at 37°C.
Stop the reaction by adding an ice-cold buffer and rapidly filtering the mixture.
Measure the amount of [³H]-taurocholic acid retained in the vesicles using a scintillation counter.
Calculate the percent inhibition relative to a vehicle control and determine the IC₅₀ value.
A higher selectivity index indicates a wider therapeutic window and a lower risk of BSEP-mediated hepatotoxicity.
Logical Relationship Diagram: Selectivity and Safety
Caption: Relationship between selectivity and desired drug properties.
Functional Cellular Assays
To bridge the gap between receptor-level activity and a more physiologically relevant response, functional cellular assays are employed. These assays assess the ability of the antagonist to inhibit LPA-driven cellular processes that are relevant to the pathophysiology of fibrosis.
This assay measures the ability of a compound to block the migration of fibroblasts towards an LPA gradient, a key process in the development of fibrotic tissue.
Cell Line: Primary human lung fibroblasts (HLFs).
Protocol:
Culture HLFs to sub-confluence and serum-starve overnight.
Use a Boyden chamber or similar migration assay system with a porous membrane.
Add LPA to the lower chamber as a chemoattractant.
In the upper chamber, add the HLFs that have been pre-incubated with various concentrations of the test compounds.
Incubate for 4-6 hours to allow for cell migration.
Fix, stain, and count the cells that have migrated to the lower side of the membrane.
Determine the IC₅₀ for the inhibition of chemotaxis.
The comprehensive selectivity assessment of (1-(4-Bromo-2-fluorobenzyl)cyclopropyl)methanol (Compound X ) is a critical step in its evaluation as a potential therapeutic agent. This guide has outlined a robust and logical framework for this assessment, focusing on three key pillars:
On-target LPA receptor subtype selectivity: To ensure the desired pharmacological effect is achieved with minimal interference from other LPA receptor-mediated pathways.
Off-target liability assessment: Specifically addressing the known risk of BSEP inhibition to predict a safer clinical profile.
Functional cellular potency: To confirm that receptor antagonism translates into the inhibition of disease-relevant cellular processes.
By benchmarking the performance of Compound X against a panel of well-characterized first and second-generation LPA1 antagonists, researchers can make informed decisions about its potential for further development. A desirable profile for Compound X would be high potency for LPA1, a selectivity of over 1000-fold against other LPA receptors and BSEP, and potent inhibition of fibroblast chemotaxis. This would position it as a promising candidate for the treatment of fibrotic diseases.
References
The novel lysophosphatidic acid receptor 1-selective antagonist, ACT-1016-0707, has unique binding properties that translate into effective antifibrotic and anti-inflammatory activity in different models of pulmonary fibrosis - PubMed. [Link]
Discovery of the Novel, Orally Active, and Selective LPA1 Receptor Antagonist ACT-1016-0707 as a Preclinical Candidate for the Treatment of Fibrotic Diseases | Journal of Medicinal Chemistry - ACS Publications. [Link]
Efficacy and Safety of Admilparant, an LPA1 Antagonist, in Pulmonary Fibrosis: A Phase 2 Randomized Clinical Trial | American Journal of Respiratory and Critical Care Medicine. [Link]
What are LPAR1 antagonists and how do they work? - Patsnap Synapse. [Link]
The LPAR1 antagonist, PIPE-791 produces antifibrotic effects in models of lung fibrosis. [Link]
IPF lung function decline may slow with LPA1 antagonist BMS-986278. [Link]
Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity of (1-(4-Bromo-2-fluorobenzyl)cyclopropyl)methanol
For researchers, scientists, and drug development professionals, the journey of a novel chemical entity from a promising hit to a viable drug candidate is fraught with challenges. Among the most critical hurdles is under...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and drug development professionals, the journey of a novel chemical entity from a promising hit to a viable drug candidate is fraught with challenges. Among the most critical hurdles is understanding a compound's selectivity. A highly potent molecule is of little therapeutic value if it interacts with numerous unintended biological targets, leading to off-target effects and potential toxicity.[1][2] This guide provides a framework for assessing the cross-reactivity of a novel compound, using (1-(4-Bromo-2-fluorobenzyl)cyclopropyl)methanol as a representative case study. While specific biological data for this compound is not publicly available, its structural motifs, including the cyclopropyl group known to enhance metabolic stability and the substituted benzyl ring, suggest its potential as a bioactive molecule, possibly targeting enzymes such as kinases or receptors.[3][4][5]
This document will not present pre-existing data but will instead serve as a comprehensive, experience-driven guide on how to generate and interpret cross-reactivity data for this and similar molecules. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and offer a template for data presentation to facilitate objective comparison with alternative compounds.
The Rationale for Cross-Reactivity Profiling
The early identification of off-target interactions is paramount to de-risking a drug discovery program.[2] Undesired interactions can lead to preclinical and clinical toxicity, ultimately resulting in costly late-stage failures.[2] Computational approaches can offer initial predictions of potential off-target binding, but experimental validation is essential.[6][7][8] Broad-panel screening against a diverse set of targets, such as the kinome for potential kinase inhibitors, provides a clear picture of a compound's selectivity profile.[9][10][11]
For a novel compound like (1-(4-Bromo-2-fluorobenzyl)cyclopropyl)methanol, a tiered approach to cross-reactivity profiling is recommended. This typically begins with a broad screen at a single high concentration, followed by dose-response studies for any identified off-targets to determine their binding affinity.
Experimental Framework for Assessing Cross-Reactivity
To comprehensively evaluate the cross-reactivity of (1-(4-Bromo-2-fluorobenzyl)cyclopropyl)methanol, a combination of in vitro biochemical and cell-based assays is recommended. This multi-pronged approach provides a more complete picture of a compound's interaction with its intended target and potential off-targets in both simplified and more physiologically relevant systems.
In Vitro Profiling: Radiometric Kinase Assay
A radiometric kinase assay is a highly sensitive and direct method to quantify the inhibitory activity of a compound against a panel of kinases.[12] This technique measures the transfer of a radiolabeled phosphate group from ATP to a substrate, providing a direct measure of kinase activity.
Experimental Protocol: Radiometric Kinase Assay
Objective: To determine the inhibitory activity of (1-(4-Bromo-2-fluorobenzyl)cyclopropyl)methanol against a panel of 96 kinases.
Materials:
Purified recombinant kinases
Specific peptide substrates for each kinase
Kinase reaction buffer (e.g., 60 mM HEPES-NaOH pH 7.5, 3 mM MgCl₂, 3 mM MnCl₂, 3 µM Na-orthovanadate, 1.2 mM DTT)[12]
[γ-³³P]-ATP
(1-(4-Bromo-2-fluorobenzyl)cyclopropyl)methanol dissolved in DMSO
Prepare a 10 mM stock solution of (1-(4-Bromo-2-fluorobenzyl)cyclopropyl)methanol in DMSO.
In a 96-well plate, add the kinase, its specific biotinylated substrate peptide, and the test compound (or DMSO for control) to the kinase reaction buffer.[12]
Initiate the kinase reaction by adding [γ-³³P]-ATP.
Terminate the reaction by adding the stop solution.
Transfer the reaction mixture to a streptavidin-coated filter plate to capture the biotinylated substrate.[12]
Wash the filter plate multiple times to remove unincorporated [γ-³³P]-ATP.[12]
Quantify the incorporated radioactivity using a microplate scintillation counter.[12]
Calculate the percentage of kinase inhibition relative to the DMSO control.
Target Engagement in a Cellular Context: Cellular Thermal Shift Assay (CETSA®)
While in vitro assays are crucial, it is equally important to confirm that a compound engages its target within a living cell.[13] The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method for assessing drug-target interaction in a cellular environment.[14][15] The principle is that a ligand-bound protein is thermally more stable than its unbound counterpart.[14][15]
Objective: To confirm the intracellular target engagement of (1-(4-Bromo-2-fluorobenzyl)cyclopropyl)methanol.
Materials:
Cell line expressing the target of interest (e.g., MCF-7)
Cell culture medium (e.g., DMEM with 10% FBS)
(1-(4-Bromo-2-fluorobenzyl)cyclopropyl)methanol
Phosphate-buffered saline (PBS)
Lysis buffer with protease inhibitors
Thermal cycler
Equipment for Western blotting (SDS-PAGE gels, transfer apparatus, antibodies)
Procedure:
Culture cells to ~80% confluency.
Treat cells with varying concentrations of the test compound or vehicle (DMSO) for a specified time.
Harvest and wash the cells with PBS.
Resuspend the cell pellets in PBS and aliquot into PCR tubes.
Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.[14][16]
Separate the soluble fraction (supernatant) from the aggregated proteins (pellet) by centrifugation at 20,000 x g for 20 minutes.[14]
Analyze the amount of soluble target protein in the supernatant by Western blotting.[14][16]
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Caption: Workflow of the Cellular Thermal Shift Assay (CETSA®).
Comparative Data Presentation
To facilitate a clear comparison of the cross-reactivity profile of (1-(4-Bromo-2-fluorobenzyl)cyclopropyl)methanol with other compounds, the data should be presented in a structured and quantitative manner. The following table provides a template for summarizing the results from a kinase panel screen.
For any significant off-target hits (e.g., >50% inhibition), a full dose-response curve should be generated to determine the IC₅₀ value. These values can then be compared to the IC₅₀ for the primary target to calculate a selectivity ratio.
Structurally Related Alternatives for Comparison
To provide a meaningful comparison, it is essential to test structurally related analogs alongside the primary compound. Based on the structure of (1-(4-Bromo-2-fluorobenzyl)cyclopropyl)methanol, suitable alternatives could include compounds where:
The bromo and fluoro substituents on the benzyl ring are altered or removed.[17][18]
The cyclopropyl ring is replaced with a different small alkyl group.
The methanol group is modified.
For instance, (1-(3-Bromo-5-fluorobenzyl)cyclopropyl)methanol (CAS: 1536000-60-8)[19] or (4-bromo-2-fluorophenyl)methanol (CAS: 188582-62-9)[20] could serve as interesting comparators to understand the impact of substituent positioning and the cyclopropyl moiety on selectivity.
Conclusion
A thorough understanding of a compound's cross-reactivity is a cornerstone of successful drug development. For a novel molecule such as (1-(4-Bromo-2-fluorobenzyl)cyclopropyl)methanol, a systematic approach employing both in vitro and cellular assays is critical to building a comprehensive selectivity profile. By explaining the rationale behind experimental choices, providing detailed and validated protocols, and presenting data in a clear, comparative format, researchers can make more informed decisions about the progression of their drug candidates. This guide provides a robust framework for such an evaluation, emphasizing scientific integrity and data-driven decision-making.
References
Lu KY. (2020). Chemoproteomics-based Off-Target Screening of Small Molecule Drugs. Vertex AI Search.
Anonymous. (n.d.). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Vertex AI Search.
BenchChem. (2025). Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715. BenchChem.
Bio-protocol. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.
PMC - NIH. (n.d.). In silico off-target profiling for enhanced drug safety assessment. PMC - NIH.
SLAS Discovery. (2018). Screen strategies for off-target liability prediction & ID small-molecule pharmaceuticals. SLAS Discovery.
NCBI. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.
MDPI. (2023). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. MDPI.
BenchChem. (n.d.). Comparative Guide to the Cross-Reactivity of the TNK1 Inhibitor TP-5801. BenchChem.
Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. Pelago Bioscience.
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Cyclopropylmethanol: Applications in Synthesis. NINGBO INNO PHARMCHEM CO.,LTD..
PMC - NIH. (n.d.). Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. PMC - NIH.
Actylis. (n.d.). Cyclopropylmethanol. Actylis.
ACS Publications. (2012). Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors.
toxicological profile of (1-(4-Bromo-2-fluorobenzyl)cyclopropyl)methanol versus similar compounds
The following guide details the toxicological profile, handling protocols, and comparative analysis of (1-(4-Bromo-2-fluorobenzyl)cyclopropyl)methanol , a specialized intermediate in medicinal chemistry. Executive Summar...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide details the toxicological profile, handling protocols, and comparative analysis of (1-(4-Bromo-2-fluorobenzyl)cyclopropyl)methanol , a specialized intermediate in medicinal chemistry.
Executive Summary
(1-(4-Bromo-2-fluorobenzyl)cyclopropyl)methanol is a high-value pharmaceutical building block characterized by a strained cyclopropyl ring fused with a halogenated benzyl moiety. It serves as a critical scaffold in the synthesis of tyrosine kinase inhibitors (TKIs) and other small-molecule therapeutics where conformational restriction is required to enhance binding affinity.
This guide compares its toxicological profile against three structural analogs to isolate specific hazard vectors:
Cyclopropylmethanol (CPM): Represents the core aliphatic ring toxicity.
4-Bromo-2-fluorobenzyl alcohol: Represents the aromatic toxicity without the ring strain.
4-Bromo-2-fluorobenzyl bromide: Represents the reactive alkylating precursor (high-hazard contrast).
Key Finding: While less acutely toxic than its benzyl bromide precursor, the subject compound exhibits a unique metabolic profile due to the potential for cyclopropyl ring opening (bioactivation), necessitating specific genotoxicity screening not required for linear alcohols.
Chemical Identity & Structural Analysis[1][2][3]
Parameter
Subject Compound
Core Analog
Aromatic Analog
Reactive Precursor
Name
(1-(4-Bromo-2-fluorobenzyl)cyclopropyl)methanol
Cyclopropylmethanol
4-Bromo-2-fluorobenzyl alcohol
4-Bromo-2-fluorobenzyl bromide
CAS No.
Research Grade (Isomer of 1536000-60-8)
2516-33-8
188582-62-9
76283-09-5
Structure
Cyclopropyl ring + Benzyl-OH
Simple Cyclopropyl-OH
Benzyl-OH (No Ring)
Benzyl-Br (Alkylator)
Reactivity
Nucleophilic (Alcohol)
Nucleophilic
Nucleophilic
Electrophilic (Alkylating)
Primary Hazard
Irritant / Metabolic Activation
Irritant
Irritant
Corrosive / Lachrymator
Structural Relationship Diagram
The following diagram illustrates the structural derivation and metabolic relationships between these compounds.
Figure 1: Structural relationship and potential metabolic activation pathway.
Comparative Toxicological Matrix
This matrix synthesizes experimental data and structure-activity relationship (SAR) analysis.
Endpoint
Subject Compound
Cyclopropylmethanol (CPM)
4-Bromo-2-fluorobenzyl bromide
Acute Oral Tox (LD50)
>2000 mg/kg (Est.)
~1000 mg/kg (Rat)
<300 mg/kg (Toxic)
Skin Irritation
Moderate (Cat 2)
Mild Irritant
Severe / Corrosive (Cat 1B)
Eye Irritation
Severe (Cat 2A/1)
Irritant
Corrosive / Damage
Genotoxicity (Ames)
Potential Positive (Ring strain)
Negative
Positive (Direct Alkylator)
Sensitization
Low Potential
Low Potential
High Potential
Target Organ
Liver (Metabolism)
CNS (Alcohol effect)
Respiratory / Mucous Membranes
Mechanism of Toxicity Analysis
Alkylating Potential: Unlike the benzyl bromide (a direct alkylating agent that covalently binds DNA), the subject compound is an alcohol. It does not react directly with DNA. However, the cyclopropyl ring introduces "ring strain" (approx. 27.5 kcal/mol).
Metabolic Bioactivation: Under oxidative stress (CYP450 metabolism), the cyclopropylcarbinyl radical can undergo ring opening to form a reactive homoallylic free radical or ketone, which may exhibit secondary genotoxicity.
Halogen Effect: The 4-Bromo and 2-Fluoro substituents increase lipophilicity (LogP ~2.9), enhancing membrane permeability and CNS penetration compared to unsubstituted analogs.
Precaution: Avoid heating above 100°C without inert atmosphere (Risk of ring fragmentation/polymerization).
References
VulcanChem. (2024). Product Catalog: (1-(4-Bromo-2-fluorobenzyl)cyclopropyl)methanol. Retrieved from
National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 62668775, 1-(4-Bromo-2-methylphenyl)cyclopropanol. Retrieved from
Thermo Fisher Scientific. (2025). Safety Data Sheet: 4-Bromo-2-fluorobenzyl alcohol. Retrieved from
Fisher Scientific. (2025). Safety Data Sheet: 4-Bromo-2-fluorobenzyl bromide (Lachrymator). Retrieved from
ChemScene. (2024). Product Analysis: (1-(3-Bromo-5-fluorobenzyl)cyclopropyl)methanol. Retrieved from
U.S. EPA. (2025). CompTox Chemicals Dashboard: Cyclopropylmethanol. Retrieved from
Standard Operating Procedure: Disposal of (1-(4-Bromo-2-fluorobenzyl)cyclopropyl)methanol
As a potent building block in drug discovery and chemical synthesis, (1-(4-Bromo-2-fluorobenzyl)cyclopropyl)methanol requires strict adherence to specialized waste management protocols. Because this molecule contains bot...
Author: BenchChem Technical Support Team. Date: March 2026
As a potent building block in drug discovery and chemical synthesis, (1-(4-Bromo-2-fluorobenzyl)cyclopropyl)methanol requires strict adherence to specialized waste management protocols. Because this molecule contains both bromine and fluorine, it falls under the strict regulatory classification of Halogenated Organic Waste .
This guide provides drug development professionals and laboratory scientists with field-proven, step-by-step logistical procedures for the safe containment, segregation, and disposal of this compound, ensuring both environmental compliance and laboratory safety.
Hazard Assessment & Mechanistic Causality
To manage chemical waste effectively, scientists must understand the causality behind disposal rules.
(1-(4-Bromo-2-fluorobenzyl)cyclopropyl)methanol contains a high weight-percentage of halogens (~38.2%). Mixing halogenated waste with non-halogenated waste is a critical operational failure for two reasons:
Chemical Incompatibility & Cost: Non-halogenated solvents are frequently repurposed through commercial fuel blending. The introduction of halogens poisons this process. Consequently, institutional safety guidelines mandate that halogenated organic compounds be strictly separated into dedicated waste streams [1]. Waste streams exceeding a 5% halogen content must not be comingled with standard organic waste [4].
Incineration Mechanics: Halogenated organics cannot be safely destroyed in standard incinerators. Thermal destruction of molecules containing bromine and fluorine generates highly corrosive and toxic hydrobromic (HBr) and hydrofluoric (HF) acids. Therefore, disposal requires specialized high-temperature rotary kilns or liquid injection incinerators equipped with advanced caustic scrubbing systems to neutralize these acidic exhaust gases before they reach the atmosphere [2].
Quantitative Chemical Profile
Property
Value
Operational Impact
Chemical Name
(1-(4-Bromo-2-fluorobenzyl)cyclopropyl)methanol
Must be written in full on waste tags.
Molecular Formula
C₁₁H₁₂BrFO
Indicates presence of Br and F.
Molecular Weight
259.12 g/mol
High mass dictates solid/viscous handling.
Halogen Content (wt%)
~38.2% (Br + F)
Far exceeds the 5% threshold for halogenated waste [4].
The following protocol is designed as a self-validating system . Each phase contains a verification step to ensure the integrity of the disposal process.
Phase 1: Source Segregation & Containment
Objective: Isolate the compound in chemically compatible receptacles.
Select Compatible Containment: Obtain a High-Density Polyethylene (HDPE) or glass waste container.
Causality: Never use galvanized steel safety cans for halogenated wastes. Halogens actively corrode galvanized steel, leading to structural failure and toxic leaks [5].
Phase Separation:
Liquid Waste: Funnel post-reaction filtrates or solvent mixtures containing the compound into the designated "Halogenated Solvent Waste" carboy.
Solid Waste: Place contaminated pipette tips, empty reagent vials, or weighing papers into a puncture-proof, sealable container designated for solid halogenated debris.
Validation Checkpoint: Before adding the waste, verify that the container holds no incompatible materials (e.g., alkali metals, reactive amines, or strong bases). Halogenated benzylic compounds can react violently with strong nucleophiles or alkali metals.
Phase 2: RCRA-Compliant Labeling & Storage
Objective: Ensure downstream handlers have accurate chemical data for incineration calibration.
Immediate Tagging: Attach a hazardous waste tag to the container before the first drop of waste is added.
Explicit Declaration: Write the full chemical name and explicitly note the presence of "Bromine" and "Fluorine".
Causality: Incineration facilities rely on this data to calibrate the flow rate of their caustic scrubbers. Unreported fluorinated compounds can overwhelm scrubbers and destroy incinerator linings [2].
Secondary Containment: Place the sealed waste container in a secondary containment tray within a designated Satellite Accumulation Area (SAA), away from direct UV light and heat sources.
Validation Checkpoint: Inspect the waste tag. If the tag reads "Unknown" or uses abbreviations (e.g., "BFBCM"), it is invalid. Correct it immediately to ensure regulatory compliance[3].
Phase 3: Spill Management & Decontamination
Objective: Safely recover accidental releases without expanding the contamination zone.
Absorption: In the event of a spill, avoid using combustible paper towels. Instead, cover the spill with an inert, liquid-binding absorbent such as diatomaceous earth or vermiculite.
Collection: Use non-sparking tools to sweep the absorbed material. Deposit this into the solid halogenated waste container.
Surface Decontamination: Wash the affected benchtop or fume hood floor with a compatible solvent (e.g., acetone or isopropanol). Collect these washings and deposit them into the liquid halogenated waste container.
Validation Checkpoint: Ensure no residual powder remains visible under standard laboratory lighting. Verify that all cleanup materials have been transferred to the halogenated waste stream, not the general municipal trash.
Waste Workflow Visualization
The following diagram illustrates the logical segregation and disposal pathway for this specific compound.
Logical flow for the segregation and safe disposal of halogenated organic waste.
References
UTIA Safety Office. "Laboratory Hazardous Waste Management Guide." University of Tennessee. Available at:[Link]
U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." EPA NEPIS. Available at:[Link]
UW Oshkosh. "UWO Guide to Classifying Unwanted Materials." University of Wisconsin Oshkosh. Available at:[Link]
National Research Council (US) Committee on Prudent Practices in the Laboratory. "Management of Waste - Prudent Practices in the Laboratory." National Center for Biotechnology Information (NCBI). Available at:[Link]
Handling
Personal protective equipment for handling (1-(4-Bromo-2-fluorobenzyl)cyclopropyl)methanol
As a specialized halogenated organic alcohol, (1-(4-Bromo-2-fluorobenzyl)cyclopropyl)methanol (Molecular Weight: 259.11 g/mol ) presents unique handling, solubilization, and disposal challenges in the laboratory[1]. Beca...
Author: BenchChem Technical Support Team. Date: March 2026
As a specialized halogenated organic alcohol, (1-(4-Bromo-2-fluorobenzyl)cyclopropyl)methanol (Molecular Weight: 259.11 g/mol ) presents unique handling, solubilization, and disposal challenges in the laboratory[1]. Because this molecule contains both bromine and fluorine atoms on a benzyl ring, it falls strictly under halogenated organic protocols[2].
This guide provides researchers and drug development professionals with a self-validating, causality-driven operational framework. By understanding the why behind each safety measure, laboratories can ensure compliance, protect personnel, and maintain scientific integrity.
Hazard Causality & PPE Selection
The selection of Personal Protective Equipment (PPE) is not arbitrary; it is dictated by the chemical's physical state and its solvent environment[3]. As a pure solid, the primary risks of (1-(4-Bromo-2-fluorobenzyl)cyclopropyl)methanol are particulate inhalation and dermal irritation. However, in drug discovery workflows, this compound is frequently solubilized in aggressive halogenated solvents like Dichloromethane (DCM) or polar aprotic solvents like DMSO[4].
The Solvent Dictates the Barrier: Standard nitrile gloves provide excellent protection against the pure solid powder. However, if the compound is dissolved in DCM, the solvent acts as a carrier, permeating standard nitrile elastomers in under 5 minutes[4]. To create a self-validating safety system, the PPE must match the most aggressive component of the mixture[5].
Quantitative PPE Matrix
PPE Category
Specification
Causality & Scientific Rationale
Hand Protection (Solid)
Nitrile Gloves (≥8 mil)
Sufficient for handling the pure solid. Provides a physical barrier against dermal sensitization from the halogenated benzyl moiety[6].
Hand Protection (Solution)
Silver Shield (LLDPE) under Nitrile
DCM permeates nitrile rapidly. LLDPE (Silver Shield) prevents solvent breakthrough, while the outer nitrile glove restores tactile dexterity[4][7].
Eye/Face Protection
Indirect Vented Goggles
Prevents particulate ingress during weighing and protects against chemical splashes during solubilization[8].
Body Protection
100% Cotton Lab Coat
Prevents static buildup (which can aerosolize fine powders) and provides a physical barrier against spills. Avoid synthetic blends that can melt[9].
Respiratory/Engineering
Certified Chemical Fume Hood
Maintains negative pressure (face velocity 80-100 fpm) to capture volatile vapors and airborne particulates during transfer[10].
Standard Operating Procedure: Handling & Solubilization
To ensure trustworthiness, this protocol incorporates verification steps (self-validation) before proceeding to the next phase of the workflow[11].
Step 1: Pre-Operational Validation
Verify that the chemical fume hood is operational and the flow monitor indicates a safe face velocity (typically 80–120 feet per minute).
Ensure an organic spill kit (containing absorbent pads and Spill-X powder) is within a 10-foot radius[6].
Don all required PPE as outlined in the matrix above.
Step 2: Material Transfer & Weighing
Place an analytical balance inside a ventilated weighing enclosure or the fume hood.
Use an anti-static, grounded spatula to transfer the solid (1-(4-Bromo-2-fluorobenzyl)cyclopropyl)methanol. Causality: Halogenated powders can hold static charges, causing them to repel from the spatula and contaminate the workspace.
Tare the receiving vial, transfer the required mass, and immediately cap the source bottle.
Step 3: Solubilization
If dissolving in a halogenated solvent (e.g., DCM), upgrade hand protection to the Silver Shield/Nitrile double-glove system[4].
Add the solvent slowly down the interior wall of the vial to prevent aerosolization of the powder.
Cap the vial securely before removing it from the fume hood for vortexing or sonication.
Step 4: Decontamination
Wipe down the balance and fume hood surface with a compatible solvent (e.g., isopropanol) to remove microscopic dust.
Dispose of the contaminated wipes in the solid hazardous waste container[12].
Workflow for handling and solubilizing halogenated organic solids.
EPA-Compliant Waste Disposal Plan
Because this molecule contains halogens (Bromine and Fluorine), it is strictly regulated under the [2].
The Causality of Segregation: Halogenated organic waste must never be mixed with non-halogenated solvents[13][14]. When incinerated, halogenated compounds require specialized high-temperature facilities equipped with alkaline scrubbers to neutralize the resulting hydrobromic (HBr) and hydrofluoric (HF) acids[15]. Mixing them with general waste can lead to the formation of highly toxic dioxins and furans, and violates federal environmental law[16].
Step 1: Solid Waste Disposal
Collect all contaminated gloves, empty chemical vials, and cleaning wipes.
Place them in a rigid, puncture-resistant container labeled "Hazardous Solid Waste - Halogenated Contaminated" [17].
Step 2: Liquid Waste Segregation
Collect any leftover solutions or solvent rinses containing (1-(4-Bromo-2-fluorobenzyl)cyclopropyl)methanol.
Deposit strictly into a chemically compatible (e.g., HDPE plastic or glass) carboy explicitly labeled "Halogenated Organic Solvent Waste" [12][18].
Self-Validation Check: Verify the pH of the waste is neutral (pH 5-9) before capping, as highly acidic or basic solutions can cause pressure buildup in closed organic waste containers[13].
EPA-compliant laboratory waste segregation logic for halogenated compounds.
Emergency Spill Response
In the event of an accidental release, immediate containment is required to prevent environmental contamination and personnel exposure[11].
Solid Powders: Do not dry-sweep, as this aerosolizes the active pharmaceutical ingredient (API). Gently cover the powder with a damp absorbent pad, scoop the material using a non-sparking tool, and place it in the solid hazardous waste bin[6].
Liquid Solutions: If the compound is spilled while in a solvent, immediately evacuate the immediate area to allow fume hood ventilation to clear volatile vapors. Apply an organic-specific absorbent (e.g., Spill-X-S) working from the perimeter inward to prevent spreading[6]. Scoop the coagulated mass into a sealed container and label it as halogenated waste[2].
References
Occupational Safety and Health Administration (OSHA). "29 CFR 1910.1450 - Occupational Exposure to Hazardous Chemicals in Laboratories." OSHA. Available at: [Link]
University of Delaware Environmental Health and Safety. "Workplace Chemical Protection Program: Dichloromethane." UDel EHS. Available at: [Link]
National Research Council (US) Committee on Prudent Practices in the Laboratory. "Management of Waste." NCBI Bookshelf. Available at:[Link]
U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." EPA National Service Center for Environmental Publications. Available at: [Link]